2-Amino-4-fluorobenzoic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVTNAJFDUWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196237 | |
| Record name | 4-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-32-2 | |
| Record name | 2-Amino-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-fluorobenzoic acid
CAS Number: 446-32-2 Synonyms: 4-Fluoroanthranilic acid
This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzoic acid, a key fluorinated building block in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis, applications, and safety.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. The strategic placement of the fluorine atom, amino group, and carboxylic acid on the benzene (B151609) ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.[1]
| Property | Value | Source(s) |
| CAS Number | 446-32-2 | [2][3][4] |
| Molecular Formula | C₇H₆FNO₂ | [2][3][4] |
| Molecular Weight | 155.13 g/mol | [2][3][4] |
| Appearance | White to off-white or green powder/crystal | [5][6] |
| Melting Point | 192-196 °C | [2][3][5] |
| Boiling Point | ~318.1 °C (estimated) | [5] |
| Density | ~1.4 g/cm³ (estimated) | [5] |
| pKa | 4.88 ± 0.10 (Predicted) | [7] |
| LogP | 1.78 | [5] |
| Solubility | Soluble in Methanol (B129727) | [7][8] |
Synthesis and Manufacturing Process
This compound is typically synthesized through a multi-step process. A common and industrially viable route involves the nitration of a fluorinated aromatic precursor followed by the reduction of the nitro group to an amine.
One established method starts from a 4-fluorohalogenobenzoic acid, such as 3-chloro-4-fluorobenzoic acid.[9][10] This process involves two main transformations:
-
Nitration: The starting material is nitrated to introduce a nitro group at the 2-position, ortho to the carboxylic acid.
-
Reduction: The resulting 4-fluoro-2-nitrohalogenobenzoic acid intermediate is then catalytically reduced to yield the final product, this compound.[9]
Experimental Protocols
Protocol: Synthesis from 3-chloro-4-fluoro-6-nitrobenzoic acid [9]
This protocol is based on the catalytic reduction step described in Japanese Patent JPH0586000A.
-
Materials:
-
3-chloro-4-fluoro-6-nitrobenzoic acid
-
Triethylamine
-
2 wt% Palladium on activated carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
A pressure-resistant glass reactor is charged with 3.0 g of 3-chloro-4-fluoro-6-nitrobenzoic acid, 1.5 g of triethylamine, 0.3 g of 2 wt% Pd/C catalyst, and 50 ml of methanol.
-
The reactor is sealed and hydrogen gas is introduced to a pressure of 2 to 5 kg/cm ².
-
The mixture is stirred and heated at a temperature of 60 to 100 °C for 6 hours.
-
After the reaction is complete, the mixture is cooled and the catalyst is removed by filtration.
-
The methanol is distilled off from the filtrate, and the resulting residue is dissolved in chloroform.
-
The chloroform solution is washed with water.
-
The chloroform is distilled off to yield the crude crystalline product.
-
The crude product can be further purified by recrystallization from toluene to obtain this compound with high purity (LC purity 99.2% reported).[9]
-
Spectroscopic Characterization
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 155, corresponding to the molecular weight of the compound. Key fragmentation patterns for aminobenzoic acids typically involve the loss of hydroxyl (•OH, M-17) and carboxyl (•COOH, M-45) radicals from the carboxylic acid group.[11]
-
m/z = 155: Molecular ion [C₇H₆FNO₂]⁺•
-
m/z = 138: Loss of •OH
-
m/z = 110: Loss of •COOH
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H stretching | Primary Amine (-NH₂) |
| 3300 - 2500 | O-H stretching (broad) | Carboxylic Acid (-COOH) |
| ~1700 - 1680 | C=O stretching | Carboxylic Acid (-COOH) |
| ~1620 - 1580 | N-H bending | Primary Amine (-NH₂) |
| ~1600 - 1450 | C=C stretching | Aromatic Ring |
| ~1300 - 1200 | C-O stretching | Carboxylic Acid (-COOH) |
| ~1250 - 1100 | C-N stretching | Aromatic Amine |
| ~1150 - 1000 | C-F stretching | Aryl Fluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted NMR data is valuable for structural confirmation. Chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups.
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region for the protons on the benzene ring, in addition to broad, exchangeable signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The coupling patterns will be complex due to both H-H and H-F coupling.
-
¹³C NMR: Seven distinct carbon signals are expected. The fluorine substitution will result in C-F coupling, splitting the signals of nearby carbons. The carbonyl carbon of the carboxylic acid will appear furthest downfield (~168-170 ppm).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluoroaromatic compound.
Applications in Research and Development
This compound is a crucial building block, primarily in the pharmaceutical industry, due to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]
-
Pharmaceutical Intermediates: It is a key starting material in the multi-step synthesis of several targeted cancer therapies.[12]
-
Afatinib: Used to prepare this potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[12]
-
Dacomitinib: A recognized building block for this irreversible EGFR inhibitor, used to treat non-small cell lung cancer (NSCLC).[2]
-
-
Heterocyclic Chemistry: Its bifunctional nature (amine and carboxylic acid) makes it an ideal precursor for constructing heterocyclic systems like quinazolinones, which are privileged structures in medicinal chemistry.[2]
-
Peptide Synthesis: It is used as an unnatural aromatic amino acid in peptide synthesis to introduce novel structural or functional properties into peptides.[6]
-
Aryne Precursor: In organic synthesis, it can serve as a precursor to the highly reactive intermediate 4-fluorobenzyne.[6]
-
Agrochemicals and Materials Science: The compound also finds utility in the development of new agrochemicals and as a monomer for specialty polymers, where the fluorine atom can impart enhanced thermal stability and chemical resistance.[1]
Role in EGFR Signaling Pathway Inhibition
Derivatives of this compound, like Afatinib, function by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling. Afatinib irreversibly binds to the kinase domain of EGFR, blocking its activity and shutting down these oncogenic pathways.
Analytical Methods
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. Titration can also be used to determine assay.[6][8]
General HPLC Method: While a specific validated method is not detailed in the literature, a general approach based on methods for related aminobenzoic acid isomers would involve:
-
Technique: Reversed-phase HPLC.
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer with pH adjustment) and an organic modifier like acetonitrile (B52724) or methanol.
-
Detection: UV detector, likely in the range of 254-310 nm.
-
Analysis: Purity is determined by the area percentage of the main peak.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
| Data sourced from[2][4] |
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[13]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.
-
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. This compound 97 446-32-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. This compound | 446-32-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 13. goldbio.com [goldbio.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoroanthranilic acid, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is presented to support research and development activities, with a focus on clarity, data accessibility, and reproducible experimental methodologies.
Core Physicochemical Data
The fundamental properties of 4-Fluoroanthranilic acid are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-amino-4-fluorobenzoic acid | [2] |
| Synonyms | 4-Fluoroanthranilic Acid | [2][3] |
| CAS Number | 446-32-2 | [2][4] |
| EC Number | 207-163-9 | [2][4] |
| Molecular Formula | C₇H₆FNO₂ | [2] |
| Molecular Weight | 155.13 g/mol | [2][3][4] |
| Appearance | White to orange to green powder/crystal | [3] |
| Melting Point | 192-196 °C | [4] |
| Solubility | Soluble in Methanol | [3] |
Table 2: Spectroscopic Data
| Technique | Data Availability | Reference |
| ¹H NMR | Spectra available through databases like NMRShiftDB. | [2] |
| ¹³C NMR | Data available and can be correlated with ¹H NMR via 2D NMR techniques. | |
| Infrared (IR) | FTIR spectra available through databases. | [2] |
| Mass Spectrometry | GC-MS data available in NIST database. | [2] |
| Raman | Spectra available through databases. | [2] |
| UV-Vis | No specific λmax values for 4-fluoroanthranilic acid were found, but related compounds show UV absorbance. | [5] |
Table 3: Safety and Hazard Information
| Hazard Classification | GHS Code | Description | Reference |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 4-Fluoroanthranilic acid are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific equipment.
Melting Point Determination (Capillary Method)
This protocol determines the temperature range over which the solid 4-Fluoroanthranilic acid transitions to a liquid.
-
Apparatus : Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer.[4][6]
-
Procedure :
-
Ensure the 4-Fluoroanthranilic acid sample is dry and finely powdered by grinding in a mortar.[7]
-
Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[4][8]
-
Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.[8]
-
Place the capillary tube into the heating block of the melting point apparatus.[4]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 192°C).
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[8]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (complete melting).[8] This range is the melting point.
-
Perform the measurement in triplicate for accuracy.
-
Solubility Determination (Qualitative)
This protocol provides a general method for assessing the solubility of 4-Fluoroanthranilic acid in a given solvent.
-
Apparatus : Test tubes, vortex mixer, spatula.
-
Procedure :
-
Add approximately 10-20 mg of 4-Fluoroanthranilic acid to a clean, dry test tube.
-
Add 1 mL of the desired solvent (e.g., methanol, water, DMSO) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. Classify solubility as:
-
Soluble : The solid completely dissolves, leaving a clear solution.
-
Partially Soluble : Some solid dissolves, but undissolved particles remain.
-
Insoluble : The solid does not appear to dissolve.
-
-
If the compound is soluble, incrementally add more solute until saturation is reached to gain a semi-quantitative understanding.
-
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.
-
Apparatus : Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.[9]
-
Reagents : 0.1 M NaOH solution (standardized), 0.1 M HCl solution, deionized water, 4-Fluoroanthranilic acid.[9]
-
Procedure :
-
Accurately weigh a sample of 4-Fluoroanthranilic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). Gentle warming may be required.[10]
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.[9]
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using 0.1 M HCl.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[9]
-
Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the pH at which pH = pKa.[10]
-
Spectroscopic Analysis Sample Preparation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve 5-25 mg of 4-Fluoroanthranilic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a small vial.[1][11]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[2]
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[11]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method) :
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove moisture.
-
In an agate mortar, grind 1-2 mg of 4-Fluoroanthranilic acid until it is a fine powder.[12]
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.[12]
-
Grind the mixture until it is a homogenous, fine powder.
-
Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13][14]
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
-
-
UV-Visible (UV-Vis) Spectroscopy :
-
Prepare a stock solution of 4-Fluoroanthranilic acid of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol).
-
Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Use a quartz cuvette for the measurement. First, fill the cuvette with the pure solvent (the "blank") and measure the baseline.[15]
-
Rinse the cuvette with the sample solution, then fill it with the sample solution for measurement.[16]
-
Scan across the UV-Vis range (e.g., 200-800 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).[16]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 4-Fluoroanthranilic acid.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Solubility - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. thinksrs.com [thinksrs.com]
- 8. jk-sci.com [jk-sci.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. web.williams.edu [web.williams.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. shimadzu.com [shimadzu.com]
- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 16. youtube.com [youtube.com]
2-Amino-4-fluorobenzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 2-Amino-4-fluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural features, including the amino group and the electron-withdrawing fluorine atom, make it a versatile building block for developing novel molecules.
Core Physicochemical Properties
This compound, also known as 4-Fluoroanthranilic acid, is a substituted benzoic acid.[1] The presence of its functional groups allows for a variety of chemical reactions, making it a valuable component in the synthesis of anti-inflammatory, antimicrobial, and antitumor agents.[2]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value | References |
| Molecular Formula | C₇H₆FNO₂ | [1][2][3][4] |
| Molecular Weight | 155.13 g/mol | [1][2][4] |
| Exact Mass | 155.126 g/mol | [3] |
| CAS Number | 446-32-2 | [3] |
| EC Number | 207-163-9 | [3] |
| Melting Point | 192-196 °C | [4] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.
This document serves as a concise reference for professionals engaged in chemical synthesis and drug discovery. No experimental protocols were cited in the source materials for this summary.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and solubility of 2-Amino-4-fluorobenzoic acid (CAS No. 446-32-2), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Understanding these fundamental physicochemical properties is critical for its application in drug design, formulation development, and process chemistry.
Quantitative Physicochemical Data
The following tables summarize the key physical properties of this compound.
Table 1: Melting Point of this compound
| Parameter | Value | Reference |
| Melting Point | 192-196 °C | [3][4][5] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [5][6] |
Note: Qualitative data suggests solubility in other organic solvents is likely, a characteristic common to similar fluorinated benzoic acid derivatives. For instance, the related compound 2-amino-5-fluorobenzoic acid is soluble in ethanol, DMSO, and dimethylformamide (DMF).[7]
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are crucial for reproducible research and development.
2.1. Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The standard method for determining the melting point of this compound is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically with a rapid ramp to near the expected melting point, followed by a slower ramp (1-2 °C per minute) to allow for thermal equilibrium.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. The range between these two temperatures is reported as the melting range. For a pure substance, this range is narrow.
2.2. Solubility Determination (Isothermal Shake-Flask Method)
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., methanol).
-
Equilibration: The vial is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in the sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
Calculation: The solubility is calculated and typically expressed in units of mg/mL or mol/L.
References
- 1. goldbio.com [goldbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 97 446-32-2 [sigmaaldrich.com]
- 4. This compound | 446-32-2 [chemicalbook.com]
- 5. lbaochemicals.com [lbaochemicals.com]
- 6. 446-32-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-4-fluorobenzoic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format with detailed experimental protocols to ensure reproducibility.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data reveals the characteristic signals of the aromatic protons and carbons, as well as the amine and carboxylic acid functional groups.
Data Presentation
The quantitative ¹H and ¹³C NMR spectral data are summarized in the tables below for clear and easy reference.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.780 | Not available | Aromatic H |
| 6.532 | Not available | Aromatic H |
| 6.330 | Not available | Aromatic H |
Note: The signals for the amine (NH₂) and carboxylic acid (COOH) protons were not explicitly reported in the available reference spectrum. In DMSO-d₆, these labile protons can appear as broad singlets and their chemical shifts can vary with concentration and temperature.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (Carboxyl) |
| Data not available | C-NH₂ |
| Data not available | C-F |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Aromatic C-COOH |
| Data not available | Aromatic CH |
Note: A comprehensive search did not yield publicly available experimental ¹³C NMR data for this compound. The assignments provided are based on the expected chemical shift ranges for a substituted benzene (B151609) ring.
Experimental Protocols
The following section outlines the general methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
The sample is vortexed or sonicated to ensure complete dissolution.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is used for data acquisition.[1]
-
¹H NMR Acquisition :
-
The spectrometer is tuned to the proton frequency (e.g., 400 MHz).
-
A standard one-pulse experiment is performed.
-
Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
The spectrometer is tuned to the carbon frequency (e.g., 100 MHz).
-
A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum and enhance signal intensity.
-
A larger number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.
-
The spectral width is set to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Data Interpretation and Structural Assignment
The following section provides a logical workflow for the assignment of the NMR signals to the corresponding atoms in the this compound molecule.
Caption: Logical workflow for NMR spectral assignment.
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino group and the electron-withdrawing fluorine and carboxylic acid groups will influence the chemical shifts of these protons. The proton positioned between the amino and carboxylic acid groups is expected to be the most deshielded.
In the ¹³C NMR spectrum, seven distinct signals are anticipated. The carbonyl carbon of the carboxylic acid will appear at the lowest field (downfield). The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms will also exhibit characteristic chemical shifts. Full assignment would typically be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.
References
FT-IR Spectrum Analysis of 2-Amino-4-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-4-fluorobenzoic acid. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. This document outlines the experimental protocols for acquiring an FT-IR spectrum and presents a detailed interpretation of the spectral data, supported by a logical workflow diagram.
Introduction to FT-IR Spectroscopy of this compound
This compound is an aromatic organic compound containing a carboxylic acid group (-COOH), an amino group (-NH₂), and a fluorine atom attached to the benzene (B151609) ring. FT-IR spectroscopy is particularly well-suited for the analysis of this molecule as each of these functional groups, along with the aromatic ring, gives rise to characteristic absorption bands in the infrared spectrum. The position, intensity, and shape of these bands provide a unique fingerprint of the molecule, allowing for its identification and structural characterization.
The analysis of the FT-IR spectrum of this compound involves identifying the vibrational modes associated with the stretching and bending of its various bonds. For instance, the O-H and N-H stretching vibrations are expected in the high-wavenumber region, while the carbonyl (C=O) stretch of the carboxylic acid will produce a strong absorption band in the double-bond region. The C-F bond and the substituted benzene ring will also exhibit characteristic absorptions in the fingerprint region.
Experimental Protocol
The following section details a standard experimental procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method. This is a common technique for solid-phase FT-IR analysis.[1]
Objective: To prepare a solid sample of this compound in a KBr pellet for FT-IR analysis.
Materials and Equipment:
-
This compound (analytical grade)
-
Potassium Bromide (KBr), FT-IR grade, oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer (e.g., Perkin Elmer Spectrum BX)
-
Spatula
-
Desiccator
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 105°C for at least one hour to remove any moisture, which can interfere with the IR spectrum.[2] Allow it to cool to room temperature in a desiccator before use.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr powder.[1] The sample-to-KBr ratio should be in the range of 0.2% to 1%.[3]
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar.[1] Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[2] Proper grinding is crucial to reduce particle size and minimize light scattering.[3]
-
Pellet Formation: Transfer a portion of the ground mixture into the pellet die. Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[1]
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]
-
Set the resolution to 4 or 8 cm⁻¹ and accumulate 45-100 scans for a good signal-to-noise ratio.[5]
-
-
Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands of the functional groups present in this compound.
FT-IR Spectral Data and Interpretation
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of similar molecules. The interpretation of these bands provides insight into the molecular structure.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3500 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) | Amino group (-NH₂) |
| 3300 - 2500 | Broad | O-H stretching | Carboxylic acid (-COOH) |
| 1700 - 1650 | Strong | C=O stretching | Carboxylic acid (-COOH) |
| 1620 - 1580 | Medium | N-H bending (scissoring) | Amino group (-NH₂) |
| 1600 - 1450 | Medium-Weak | C=C stretching | Aromatic ring |
| 1350 - 1250 | Strong | C-N stretching | Aromatic amine |
| 1300 - 1200 | Strong | C-O stretching | Carboxylic acid (-COOH) |
| 1250 - 1000 | Strong | C-F stretching | Aryl-Fluorine |
| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic ring |
Interpretation of Key Spectral Features:
-
N-H Stretching: The presence of two distinct bands in the 3500-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric stretching vibrations of the primary amine group (-NH₂).
-
O-H Stretching: A very broad absorption band is expected in the 3300-2500 cm⁻¹ range, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretching: A strong, sharp absorption peak between 1700 and 1650 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid group. Its position can be influenced by hydrogen bonding.
-
Aromatic C=C Stretching: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.
-
C-N and C-O Stretching: Strong bands in the 1350-1200 cm⁻¹ region can be attributed to the C-N stretching of the aromatic amine and the C-O stretching of the carboxylic acid.
-
C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F stretching vibration.
-
Aromatic C-H Bending: Strong bands in the fingerprint region (900-675 cm⁻¹) arise from the out-of-plane bending of the C-H bonds on the substituted aromatic ring. The pattern of these bands can provide information about the substitution pattern on the ring.
Workflow and Logical Diagrams
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
This guide provides a comprehensive overview of the FT-IR spectral analysis of this compound, intended to assist researchers in their analytical and drug development endeavors. The provided experimental protocol and spectral interpretation serve as a valuable resource for the characterization of this and similar compounds.
References
2-Amino-4-fluorobenzoic Acid: A Core Fluorinated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzoic acid, also known as 4-fluoroanthranilic acid, is a pivotal fluorinated building block in modern organic and medicinal chemistry.[1][2][3] Its unique trifunctional nature, featuring an amine group, a carboxylic acid, and a fluorine atom on an aromatic scaffold, provides a versatile platform for the synthesis of complex molecules, particularly in the realm of pharmaceuticals and advanced materials.[1][4][5] The strategic placement of the fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity, making this compound a highly sought-after intermediate in drug discovery.[1][6] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. These properties dictate its reactivity, solubility, and handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 446-32-2 | [1] |
| Molecular Formula | C₇H₆FNO₂ | [3][7] |
| Molecular Weight | 155.13 g/mol | [3][7] |
| Appearance | Pale yellow crystalline powder | [8] |
| Melting Point | 192-196 °C | [9][10] |
| Purity | ≥98.0% (HPLC) | [7][8] |
| Storage | Store at room temperature, protect from light. | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | References |
| ¹H NMR Chemical Shift (δ, ppm) | ~7.8 (dd, J ≈ 8.8, 6.5 Hz, H-6), ~6.4 (dd, J ≈ 11.0, 2.5 Hz, H-3), ~6.2 (td, J ≈ 8.8, 2.5 Hz, H-5), Variable (br s, -NH₂) | [7] |
| FT-IR | Shows characteristic absorption bands for amine, carboxylic acid, and fluorinated aromatic ring moieties. | [7] |
Synthesis of this compound
The efficient synthesis of this compound is crucial for its availability as a building block. A common and patented method involves the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction.[11]
Synthetic Pathway Overview
The overall synthetic scheme involves a two-step process starting from a readily available 4-fluorohalogenobenzoic acid.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 3-chloro-4-fluorobenzoic acid
This protocol is based on a patented method and provides a high-yield route to the target compound.[11]
Step 1: Nitration of 3-chloro-4-fluorobenzoic acid
A nitrating agent is used to introduce a nitro group at the 2-position of the starting material.
-
Reaction Conditions:
-
Starting Material: 3-chloro-4-fluorobenzoic acid
-
Nitrifying Reagent: Concentrated nitric acid or a mixture of potassium nitrate (B79036) and sulfuric acid.[2]
-
Temperature: -20 to 40 °C[2]
-
Reaction Time: 1 to 6 hours[2]
-
Step 2: Catalytic Reduction of 3-chloro-4-fluoro-6-nitrobenzoic acid
The intermediate nitro compound is then reduced to the corresponding amine.
-
Reaction Conditions:
-
Work-up and Purification:
-
After the reaction, the catalyst is removed by filtration.
-
The solvent (methanol) is distilled off.
-
The residue is dissolved in a suitable organic solvent (e.g., chloroform), washed with water, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a solvent such as toluene (B28343) or an ethanol/water mixture to yield this compound with a purity of >99%.[7][11]
-
Table 3: Reported Yields and Purity for the Synthesis of this compound
| Step | Product | Yield | Purity (LC) | Reference |
| Catalytic Reduction | This compound | 82-83% | 99.2% | [11] |
Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the area of oncology.[1][2] Its structure is a key component for building the core of targeted cancer therapies.
Synthesis of Afatinib and Dacomitinib
Afatinib and Dacomitinib are potent irreversible inhibitors of the epidermal growth factor receptor (EGFR) used in the treatment of non-small cell lung cancer.[7] The synthesis of the 4-anilinoquinazoline (B1210976) core of these drugs relies on intermediates derived from this compound.[7]
Caption: Role of this compound in the synthesis of EGFR inhibitors.
Synthesis of Benzothiazole (B30560) Derivatives
This compound serves as a precursor for the synthesis of fluorinated 2-aminobenzothiazoles.[3][7] These heterocyclic scaffolds are being investigated for their potential as anti-infective and anti-cancer agents.[3][7]
Caption: Workflow for the synthesis and application of benzothiazole derivatives.
Conclusion
This compound is an indispensable building block for the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its strategic fluorine substitution offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The well-established synthetic routes and versatile reactivity of this compound ensure its continued importance in the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. goldbio.com [goldbio.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Amino-4-fluorobenzoate (HPLC) [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-氨基-4-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 446-32-2 [chemicalbook.com]
- 11. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-4-fluorobenzoic Acid: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzoic acid, a key building block in medicinal chemistry and organic synthesis. This document details its nomenclature, physicochemical properties, and applications, with a focus on its role in the development of therapeutic agents.
Nomenclature and Identification
This compound is known by several synonyms and alternative names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate identification and information retrieval.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| Systematic Name | This compound |
| Common Synonym | 4-Fluoroanthranilic acid[1][2] |
| CAS Number | 446-32-2[3] |
| PubChem CID | 2724967[1] |
| EC Number | 207-163-9[3] |
| Beilstein Registry Number | 2803665[3] |
| MDL Number | MFCD00075553[3] |
| InChI | InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)[3] |
| InChIKey | LGPVTNAJFDUWLF-UHFFFAOYSA-N[3] |
| SMILES | C1=CC(=C(C=C1F)N)C(=O)O |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, reaction optimization, and application in various chemical processes.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [3] |
| Molecular Weight | 155.13 g/mol | [3] |
| Appearance | White to off-white or pale yellow crystalline powder | |
| Melting Point | 192-196 °C (lit.) | [3] |
| Boiling Point | 318.1 °C at 760 mmHg (estimated) | |
| Density | 1.4 g/cm³ (estimated) | |
| pKa | 2.4, 4.9 (for the protonated amine and carboxylic acid, respectively, in the related 4-aminobenzoic acid) | |
| Solubility | Soluble in methanol. | |
| LogP | 1.78 (estimated) |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Key Features and Observations |
| ¹H NMR | Spectral data is available in various databases, though specific peak assignments can vary with solvent.[4] |
| ¹³C NMR | Expected to show 7 distinct signals corresponding to the carbon atoms in the molecule. |
| Infrared (IR) | Characteristic peaks for N-H, C=O, C-F, and aromatic C-H and C=C bonds are expected.[1][5] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 155.[1] |
Experimental Protocols
This compound is a valuable starting material in multi-step organic syntheses. Below are generalized protocols for its synthesis and a common application.
Synthesis of this compound
A common synthetic route involves the nitration of a substituted 4-fluorobenzoic acid derivative followed by reduction.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Nitration: 4-Fluorobenzoic acid or a suitable derivative is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
-
Reduction: The resulting 4-fluoro-2-nitrobenzoic acid is then reduced to the corresponding amine. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Purification: The final product, this compound, is purified by recrystallization from an appropriate solvent.
Application in the Synthesis of Kinase Inhibitors (e.g., Afatinib)
This compound is a key precursor for the synthesis of the quinazoline (B50416) core of several kinase inhibitors, such as Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Experimental Workflow: Synthesis of Afatinib Precursor
Caption: Simplified workflow for the synthesis of the quinazoline core of Afatinib.
Protocol:
-
Cyclization: this compound is reacted with formamide or a similar reagent to form the quinazolinone ring system.
-
Activation: The quinazolinone is then activated for nucleophilic substitution, often by chlorination with reagents like thionyl chloride or phosphorus oxychloride.
-
Coupling: The activated quinazoline is subsequently coupled with a substituted aniline via a nucleophilic aromatic substitution reaction to introduce the side chain.
-
Further Elaboration: Additional synthetic steps are then carried out to complete the synthesis of the final drug molecule.
Role in Signaling Pathways
While this compound itself is not known to be a direct modulator of signaling pathways, its derivatives are potent inhibitors of key signaling molecules, particularly in the context of cancer therapy. The most prominent example is its use in the synthesis of EGFR and HER2 inhibitors.
Signaling Pathway Context: EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Caption: Inhibition of the EGFR signaling pathway by Afatinib.
Derivatives of this compound, such as Afatinib, are designed to bind to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking downstream signaling. This leads to an inhibition of cancer cell proliferation and survival.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of functional groups and the presence of a fluorine atom make it an ideal starting material for the development of potent and selective therapeutic agents. This guide provides a foundational understanding of its properties and applications for researchers and drug development professionals.
References
A Technical Guide to 4-Fluoroanthranilic Acid: Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 4-Fluoroanthranilic acid (CAS No. 446-32-2), a key building block in pharmaceutical and chemical synthesis. This document outlines common suppliers, typical purity levels, and the analytical methodologies used for its characterization, offering a valuable resource for procurement and quality control.
Commercial Availability
4-Fluoroanthranilic acid, also known as 2-amino-4-fluorobenzoic acid, is readily available from a variety of chemical suppliers. It is typically sold in quantities ranging from grams to kilograms. While some suppliers maintain stock for immediate shipment, others may have lead times of several weeks.[1][2] Pricing varies significantly based on the quantity and purity requested.
Below is a summary of representative commercial suppliers and their offerings.
| Supplier | Available Quantities | Purity | Price (USD) | Stock Status / Lead Time |
| Matrix Scientific | 25 g, 100 g | Not specified | $27.00 (25g), $98.00 (100g) | 3 Pack(s) in stock (25g) |
| Aladdin Scientific | 100 g | min 98% (HPLC) | $103.95 | Inquire |
| GoldBio | 250 g, 500 g, 1 kg | Not specified | $348.00 (250g), $633.00 (500g), $1,164.00 (1kg) | 2-3 Weeks |
| Coompo | 2.5 g, 25 g, 100 g | 98% | $110.00 (2.5g), $275.00 (25g), $675.00 (100g) | Ships next day if in stock |
| Sigma-Aldrich | Not specified | 97% | Inquire | Inquire |
| Tokyo Chemical Industry (TCI) | Not specified | >98.0% (HPLC)(T) | Inquire | Inquire |
Purity and Physicochemical Specifications
Commercially available 4-Fluoroanthranilic acid is generally offered at purities of 97% or higher.[3][4] The most common analytical techniques cited by suppliers for purity determination are High-Performance Liquid Chromatography (HPLC) and titration.[3][5] Gas chromatography (GC) has also been noted as a suitable method for purity assessment, particularly in process development.[6]
Key Physicochemical Properties: [1][4][7]
-
CAS Number: 446-32-2
-
Molecular Formula: C₇H₆FNO₂
-
Molecular Weight: 155.13 g/mol
-
Appearance: White to off-white, orange, or green powder/crystal
-
Melting Point: 192-196 °C
-
Solubility: Soluble in Chloroform, Dichloromethane, DMSO, ethanol, and dimethyl formamide (B127407) (DMF).[4][8]
Summary of Purity Specifications from Suppliers:
| Supplier / Source | Stated Purity | Analytical Method |
| Aladdin Scientific | min 98%[3] | HPLC[3] |
| Coompo | 98%[4] | Not specified |
| Sigma-Aldrich | 97% | Not specified |
| Tokyo Chemical Industry (TCI) | >98.0% | HPLC, Titration |
| Chem-Impex (for 3-Fluoro isomer) | ≥ 98% | Titration[5] |
| Patent WO2003095417A1 | >95%, typically >97%[6] | Gas Chromatography[6] |
Analytical Methodologies
Accurate determination of purity is critical for ensuring the quality and consistency of 4-Fluoroanthranilic acid used in research and development. The following sections provide generalized experimental protocols for the primary analytical techniques used. These protocols are intended as a starting point and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile and thermally sensitive compounds like 4-Fluoroanthranilic acid. It separates the main component from its impurities, allowing for quantification.
Example Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol (B129727) and a pH 3 phosphate (B84403) buffer (e.g., 35:65 v/v).[9] The exact ratio may require optimization. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 4-Fluoroanthranilic acid in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.
-
Sample Preparation: Accurately weigh and dissolve the 4-Fluoroanthranilic acid sample to be tested in the mobile phase to a concentration similar to the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 245 nm or 348 nm (based on UV/Vis data)[8]
-
-
Analysis: Inject the calibration standards followed by the sample solutions. The purity is calculated by comparing the peak area of the 4-Fluoroanthranilic acid in the sample to the total area of all peaks (Area Percent method) or by using the calibration curve for quantification.
Gas Chromatography (GC)
For GC analysis, derivatization is often necessary for acidic compounds to increase their volatility. A common approach is silylation.
Example Protocol:
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), a suitable capillary column (e.g., DB-5 or equivalent), and an autosampler.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent.
-
Sample and Standard Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the 4-Fluoroanthranilic acid sample or reference standard into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 200 µL of the silylating agent (e.g., BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
-
Analysis: Inject the derivatized sample. Purity is determined by calculating the area percentage of the derivatized 4-Fluoroanthranilic acid peak relative to the total area of all peaks in the chromatogram.
Workflow for Procurement and Quality Control
The following diagram illustrates a logical workflow for sourcing and verifying the quality of 4-Fluoroanthranilic acid for research and development purposes.
Caption: A logical workflow for the procurement and quality assessment of 4-Fluoroanthranilic acid.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. goldbio.com [goldbio.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Fluoroanthranilic Acid | 446-32-2 - Coompo [coompo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]
- 7. 4-Fluoroanthranilic acid | C7H6FNO2 | CID 2724967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Three-Step Synthesis of 2-Amino-4-fluorobenzoic Acid from 4-Fluorotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Amino-4-fluorobenzoic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including next-generation EGFR inhibitors like Afatinib.[1] Its structure, featuring an amine, a carboxylic acid, and a fluorine atom, makes it a valuable building block in medicinal chemistry.[2][3] This document provides a detailed, three-step protocol for the synthesis of this compound, starting from the readily available and cost-effective 4-fluorotoluene (B1294773). The synthetic pathway involves nitration of the starting material, followed by oxidation of the methyl group, and concluding with the reduction of the nitro group. This method is designed to be efficient, scalable, and suitable for industrial production due to its use of conventional reactions and mild conditions.[1]
Overall Synthetic Workflow
The synthesis is performed in three sequential steps:
-
Nitration: 4-Fluorotoluene is nitrated to form 4-Fluoro-2-nitrotoluene.
-
Oxidation: The methyl group of 4-Fluoro-2-nitrotoluene is oxidized to a carboxylic acid, yielding 4-Fluoro-2-nitrobenzoic acid.
-
Reduction: The nitro group of 4-Fluoro-2-nitrobenzoic acid is reduced to an amine to produce the final product, this compound.
Caption: Overall three-step synthetic workflow from 4-Fluorotoluene.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Notes |
| 4-Fluorotoluene | 352-32-9 | 110.13 | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Reagent, Dehydrating Agent |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | Nitrating Agent |
| Potassium Permanganate (B83412) (KMnO₄) | 7722-64-7 | 158.03 | Oxidizing Agent[4][5][6] |
| Tetrabutylammonium (B224687) Bromide | 1643-19-2 | 322.37 | Phase-Transfer Catalyst[7] |
| Sodium Hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 | Base |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Acid for workup/pH adjustment |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | Hydrogenation Catalyst[8] |
| Methanol (B129727) (CH₃OH) | 67-56-1 | 32.04 | Solvent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-nitrotoluene (Nitration)
This protocol outlines the regioselective nitration of 4-fluorotoluene at the ortho-position to the fluorine atom.
Methodology:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
To the flask, add 4-fluorotoluene and concentrated sulfuric acid.
-
Cool the mixture to between -5°C and 0°C using an ice-salt bath while stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel.
-
Add the nitrating mixture dropwise to the cooled 4-fluorotoluene solution, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-fluoro-2-nitrotoluene.
Purification: The crude product can be purified by vacuum distillation to obtain a pure yellow oil.
Step 2: Synthesis of 4-Fluoro-2-nitrobenzoic acid (Oxidation)
This step involves the oxidation of the methyl group of the intermediate product to a carboxylic acid using potassium permanganate.[9]
Caption: Experimental workflow for the oxidation of 4-Fluoro-2-nitrotoluene.
Methodology:
-
Charge a round-bottom flask with 4-fluoro-2-nitrotoluene, 1N sodium hydroxide solution, and a phase-transfer catalyst such as tetrabutylammonium bromide.[7]
-
Add an initial portion of potassium permanganate (KMnO₄) to the mixture while stirring at room temperature.
-
Heat the reaction mixture to 95°C. The color will change as MnO₂ is formed.
-
Add additional portions of KMnO₄ incrementally over 2-3 hours to maintain the reaction.[7]
-
Continue stirring at 95°C for an additional 8-10 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Acidify the filtrate to pH 2 by slowly adding concentrated hydrochloric acid. A precipitate will form.[7]
-
Collect the off-white precipitate of 4-fluoro-2-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).
Step 3: Synthesis of this compound (Reduction)
The final step is the selective reduction of the nitro group to an amine via catalytic hydrogenation. This method is generally high-yielding and produces a clean product.[8]
Methodology:
-
Set up a hydrogenation apparatus. A Parr shaker or a flask with a hydrogen balloon is suitable.
-
In the reaction vessel, dissolve 4-fluoro-2-nitrobenzoic acid in a suitable solvent, such as methanol or ethanol.[10]
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel, evacuate the air, and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (typically 40-50 psi or as specified by the equipment) and begin vigorous stirring or shaking.[10][11]
-
The reaction is typically exothermic. Maintain the temperature around 25-40°C.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is usually complete within 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Purification: The product is often of high purity after filtration and solvent removal. If necessary, it can be recrystallized from toluene (B28343) or an ethanol/water mixture to yield pure crystals.[10]
Results: Summary of Synthesis
The following table summarizes the expected outcomes for each step of the synthesis. Yields and purity are representative and may vary based on reaction scale and optimization.
| Step | Starting Material | Product | Typical Yield (%) | Purity (HPLC) | Melting Point (°C) |
| 1. Nitration | 4-Fluorotoluene | 4-Fluoro-2-nitrotoluene | 85-95% | >98% | (Oil) |
| 2. Oxidation | 4-Fluoro-2-nitrotoluene | 4-Fluoro-2-nitrobenzoic acid | 70-80%[7][12] | >99% | 174-176[7] |
| 3. Reduction | 4-Fluoro-2-nitrobenzoic acid | This compound | 85-95%[10] | >99% | 170-172 |
Safety Precautions
-
Handling of Acids: Concentrated sulfuric and nitric acids are extremely corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Nitration Reaction: Nitration reactions are highly exothermic and can run away if not properly controlled. Maintain strict temperature control and add the nitrating mixture slowly.
-
Potassium Permanganate: KMnO₄ is a strong oxidizing agent. Avoid contact with combustible materials.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and purged of air. The Pd/C catalyst can be pyrophoric, especially after use; handle it wet and avoid exposure to air when dry.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. goldbio.com [goldbio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Potassium Permanganate [organic-chemistry.org]
- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]
- 11. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 12. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Industrial Synthesis of 2-Amino-4-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-4-fluorobenzoic acid, also known as 4-fluoroanthranilic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structural features, including the fluorine atom, amino group, and carboxylic acid moiety, make it a valuable building block for creating complex molecules with enhanced biological activity and improved pharmacokinetic profiles. This document outlines several industrially viable synthesis routes for this compound, providing detailed experimental protocols, comparative data, and process workflows. The methods described are designed for scalability and industrial application.[3][4]
Synthesis Route 1: From 4-Fluorohalogenobenzoic Acid
This route involves the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction of the resulting 4-fluoro-2-nitrohalogenobenzoic acid.[5] This method is advantageous due to the use of readily available starting materials and high yields.[5]
Logical Relationship of Synthesis Route 1
References
- 1. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]
- 2. goldbio.com [goldbio.com]
- 3. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Amino-4-fluorobenzoic Acid as a Key Intermediate for the Synthesis of Potent Kinase Inhibitor APIs
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-fluorobenzoic acid is a valuable and versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of targeted cancer therapies. Its unique structural features, including a fluorine atom that can enhance metabolic stability and binding affinity, make it a crucial intermediate for the synthesis of kinase inhibitors.[1] This document provides detailed application notes and experimental protocols for the synthesis of two prominent APIs, Afatinib and Dacomitinib (B1663576), utilizing this compound as a key starting material. Furthermore, it elucidates the mechanism of action of these drugs by visualizing their impact on the EGFR/HER2 signaling pathway.
Introduction
The strategic incorporation of fluorine into drug candidates often leads to improved pharmacokinetic and pharmacodynamic properties.[1] this compound serves as a prime example of a fluorinated intermediate that has enabled the development of potent and selective kinase inhibitors. This document outlines the synthetic routes to Afatinib and Dacomitinib, two irreversible binders of the ErbB family of receptor tyrosine kinases, which are pivotal in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[1][2]
Synthesis of Active Pharmaceutical Ingredients (APIs)
Synthesis of Afatinib
Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The synthesis of Afatinib can be achieved through a multi-step process starting from this compound. A reported three-stage manufacturing process demonstrates an overall isolated yield of 84% for the Afatinib free base.[3][4][5]
Synthetic Workflow for Afatinib:
Caption: General synthetic workflow for Afatinib.
Experimental Protocols:
Step 1: Synthesis of 7-Fluoro-4-quinazolinone
-
Reaction: Cyclization of this compound with formamide (B127407).
-
Procedure: A mixture of this compound and an excess of formamide is heated at high temperature (e.g., 150-180°C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 7-fluoro-4-quinazolinone.
Step 2: Synthesis of 7-Fluoro-6-nitro-4-quinazolinone
-
Reaction: Nitration of 7-Fluoro-4-quinazolinone.
-
Procedure: 7-Fluoro-4-quinazolinone is added portion-wise to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. The mixture is then heated (e.g., 100°C) for a defined period. After cooling, the reaction mixture is carefully poured onto ice, leading to the precipitation of the nitro derivative. The product is filtered, washed with water, and dried. A reported procedure specifies heating 7-fluoroquinazolin-4(3H)-one in a mixture of concentrated H2SO4 and fuming HNO3 at 373 K for 1 hour.[6]
Step 3: Synthesis of 6-Amino-7-fluoro-4-quinazolinone
-
Reaction: Reduction of the nitro group.
-
Procedure: 7-Fluoro-6-nitro-4-quinazolinone is subjected to a reduction reaction. A common method involves catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the amino compound.
Subsequent Steps: The synthesis proceeds with the amidation of the 6-amino group, followed by a series of reactions to introduce the side chain, ultimately yielding Afatinib. These steps involve coupling with a protected butenoic acid derivative and subsequent deprotection and modification.
Quantitative Data for Afatinib Synthesis:
| Step No. | Reaction | Starting Material | Product | Reported Yield | Purity | Reference |
| 1-3 | Initial Quinazoline Ring Formation | This compound | 6-Amino-7-fluoro-4-quinazolinone | - | - | General Knowledge |
| 4-end | Side Chain Formation & Final Product | 6-Amino-7-fluoro-4-quinazolinone | Afatinib | 84% (overall) | >99% (HPLC) | [3][4][5] |
Synthesis of Dacomitinib
Dacomitinib is another irreversible pan-HER inhibitor. A practical eleven-step synthesis starting from this compound has been reported with an overall yield of 36.1%, and individual step yields ranging from 75% to 90%.[7][8] A patent also describes a ten-step synthesis beginning with the cyclization of this compound and formamide.[9][10]
Synthetic Workflow for Dacomitinib:
Caption: General synthetic workflow for Dacomitinib.
Experimental Protocols:
Step 1: Synthesis of 7-Fluoro-4-quinazolinone
-
Reaction: Cyclization of this compound with formamide.
-
Procedure: this compound is dissolved in formamide and heated to 130-180°C for 5-10 hours.[10] The reaction is monitored by TLC. After completion, the hot reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried.
Step 2: Synthesis of 7-Fluoro-6-nitro-4(3H)-quinazolinone
-
Reaction: Nitration of 7-fluoro-4-quinazolinone.
-
Procedure: 7-Fluoro-4-quinazolinone is added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid. The mixture is heated to 50-110°C for 3-6 hours.[10] After cooling, the mixture is poured onto ice to precipitate the product, which is then filtered, washed, and dried.
Step 3: Chlorination
-
Reaction: Conversion of the quinazolinone to a chloroquinazoline.
-
Procedure: The nitro-quinazolinone is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, often in the presence of a catalytic amount of dimethylformamide (DMF), to yield the 4-chloro derivative.
Subsequent Steps: The synthesis continues with a coupling reaction with 3-chloro-4-fluoroaniline, followed by methoxylation, reduction of the nitro group, and finally amidation with a piperidine-containing side chain to yield Dacomitinib.[11]
Quantitative Data for Dacomitinib Synthesis:
| Step No. | Reaction | Starting Material | Product | Reported Yield | Purity | Reference |
| 1-11 | Complete Synthesis | This compound | Dacomitinib | 36.1% (overall) | High | [7][8] |
| Individual Steps | Cyclization, Nitration, etc. | Intermediates | Intermediates | 75-90% | High | [7][8] |
Mechanism of Action and Signaling Pathways
Both Afatinib and Dacomitinib exert their therapeutic effects by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors, primarily EGFR (ErbB1) and HER2 (ErbB2).[1][2] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
EGFR/HER2 Signaling Pathway:
Upon ligand binding, EGFR and HER2 form homo- or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. The two major pathways activated are the Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway.
Caption: EGFR/HER2 signaling pathway and points of inhibition.
Downstream Signaling Pathways:
-
Ras/Raf/MEK/ERK Pathway: This pathway primarily regulates gene expression related to cell proliferation, differentiation, and survival.[9][12]
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[1][2][13][14]
Caption: Key downstream signaling cascades.
Conclusion
This compound is a critical intermediate that provides a gateway to the synthesis of highly effective and targeted APIs like Afatinib and Dacomitinib. The synthetic protocols outlined in this document, along with the elucidation of the underlying mechanism of action, offer valuable insights for researchers and professionals in the field of drug discovery and development. The ability to efficiently synthesize these complex molecules and understand their biological targets is paramount to advancing cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 5. syncsci.com [syncsci.com]
- 6. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. mdpi.com [mdpi.com]
- 12. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Application of 2-Amino-4-fluorobenzoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzoic acid is a key building block in modern pharmaceutical synthesis, valued for its unique structural features that enable the construction of complex and biologically active molecules. The presence of an amino group, a carboxylic acid, and a fluorine atom on the aromatic ring provides multiple reactive sites for chemical modification. This versatility makes it an essential intermediate in the development of a variety of therapeutic agents, most notably in the field of oncology. The fluorine substituent, in particular, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a highly desirable starting material in drug discovery.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent pharmaceutical compounds. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor for the synthesis of several classes of therapeutic agents, including:
-
Kinase Inhibitors: It is a fundamental component in the synthesis of numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are often dysregulated in various cancers.
-
Quinazolinone Derivatives: The structure of this compound is ideally suited for the construction of the quinazolinone scaffold, a privileged structure in medicinal chemistry found in many biologically active compounds.[3]
-
Benzothiazole Derivatives: This versatile intermediate is also utilized in the synthesis of benzothiazole-containing compounds, which have shown promise as anticancer and anti-infective agents.[4][5][6]
This document will focus on the synthesis of two prominent EGFR/HER2 inhibitors, Dacomitinib and Afatinib (B358), as prime examples of the utility of this compound.
Data Presentation: Biological Activity of Synthesized Pharmaceuticals
The following table summarizes the in vitro inhibitory activities of Dacomitinib and Afatinib, which are synthesized using this compound as a key starting material.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Dacomitinib | EGFR | 6 | Ba/F3 | [1] |
| HER2 | 45.7 | Isolated Enzyme Assay | [1] | |
| HER4 | 73.7 | Isolated Enzyme Assay | [1] | |
| EGFR (L858R) | 5.8 | Ba/F3 | [1] | |
| EGFR (delE746_A750) | 4.4 | Ba/F3 | [1] | |
| Afatinib | EGFR | 0.5 | Isolated Enzyme Assay | [7] |
| HER2 | 14 | Isolated Enzyme Assay | [1] | |
| HER4 | 1 | Isolated Enzyme Assay | [1] | |
| EGFR (L858R) | 0.4 | Ba/F3 | [1] | |
| EGFR (delE746_A750) | 0.7 | Ba/F3 | [1] |
Signaling Pathway Inhibition
Dacomitinib and Afatinib are potent and irreversible dual inhibitors of EGFR and HER2. By covalently binding to the kinase domain of these receptors, they block downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and invasion.[8][9]
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Dacomitinib/Afatinib.
Experimental Protocols
The following section provides a detailed, multi-step synthesis protocol for Dacomitinib, a representative pharmaceutical synthesized from this compound.
Synthesis of Dacomitinib
The synthesis of Dacomitinib from this compound is a multi-step process involving the initial formation of a quinazolinone ring, followed by a series of functional group manipulations to build the final complex molecule. The overall synthesis can be accomplished in approximately eleven steps.[10][11]
Caption: Overall workflow for the synthesis of Dacomitinib from this compound.
Step 1: Synthesis of 7-Fluoro-4-hydroxyquinazoline
-
Materials: this compound, Formamidine (B1211174) acetate (B1210297), Ethylene (B1197577) glycol monomethyl ether.
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and formamidine acetate (1.2 equivalents) in ethylene glycol monomethyl ether.
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a small amount of cold ethylene glycol monomethyl ether, and then with diethyl ether.
-
Dry the solid under vacuum to obtain 7-fluoro-4-hydroxyquinazoline.
-
-
Expected Yield: 85-95%.
Step 2: Synthesis of 7-Fluoro-6-nitro-4-hydroxyquinazoline
-
Materials: 7-Fluoro-4-hydroxyquinazoline, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
To a flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid.
-
Slowly add 7-fluoro-4-hydroxyquinazoline (1 equivalent) in portions, ensuring the temperature remains below 10 °C.
-
Once the solid has dissolved, slowly add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product may contain some isomers which can be removed by recrystallization from methanol.[10]
-
-
Expected Yield: 70-80%.
Step 3: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline
-
Materials: 7-Fluoro-6-nitro-4-hydroxyquinazoline, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-fluoro-6-nitro-4-hydroxyquinazoline (1 equivalent) in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with petroleum ether, filter the solid, and wash with petroleum ether.
-
Dry the yellow solid under vacuum to yield 4-chloro-7-fluoro-6-nitroquinazoline.[10]
-
-
Expected Yield: 90-98%.
Step 4-11: Subsequent Steps to Dacomitinib
The synthesis of Dacomitinib continues with a series of reactions including nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline, methoxylation, reduction of the nitro group to an amine, and finally, amide coupling with (E)-4-(piperidin-1-yl)but-2-enoic acid.[12] Detailed protocols for these subsequent steps can be found in the cited literature and involve standard organic synthesis techniques. The overall yield for the eleven-step synthesis is reported to be around 36.1%.[10][11]
Other Pharmaceutical Applications
Synthesis of Afatinib
This compound is a precursor to the key intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, which is also used in the synthesis of Afatinib. The synthesis of Afatinib then proceeds via a nucleophilic aromatic substitution with (S)-tetrahydrofuran-3-ol, followed by reduction of the nitro group and subsequent amidation.[1][13]
Synthesis of Benzothiazole Derivatives
This compound can be converted to 2-amino-4-fluorothiophenol, which can then undergo cyclization with various reagents to form substituted benzothiazoles. These compounds have been investigated for their anticancer properties, particularly against breast cancer cell lines.[14][15]
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its application in the construction of complex kinase inhibitors like Dacomitinib and Afatinib highlights its importance in the development of modern cancer therapies. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working in the field of drug discovery and development, facilitating the synthesis of these and other vital therapeutic agents.
References
- 1. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. HER2 alterations in non-small cell lung cancer (NSCLC): from biology and testing to advances in treatment modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. medkoo.com [medkoo.com]
- 14. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-fluorobenzoic Acid in the Synthesis of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzoic acid is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of fluorinated benzothiazole (B30560) derivatives. The incorporation of a fluorine atom into the benzothiazole scaffold can significantly enhance the pharmacological properties of the resulting compounds, including metabolic stability, binding affinity, and overall therapeutic efficacy. This document provides detailed application notes and experimental protocols for the synthesis of benzothiazole derivatives utilizing this compound as a key starting material. The synthesized compounds have shown significant potential as anticancer agents.
Application: Anticancer Drug Discovery
Benzothiazole derivatives synthesized from this compound have demonstrated potent and selective cytotoxic activity against various human cancer cell lines. Notably, fluorinated 2-(4-aminophenyl)benzothiazoles have shown exceptional potency, with GI50 values in the nanomolar range against sensitive breast cancer cell lines such as MCF-7 and MDA-468.
Mechanism of Action
The antitumor activity of these fluorinated benzothiazoles is intrinsically linked to their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1.[1][2][3] In sensitive cancer cells, these compounds induce the expression of CYP1A1, which then metabolizes the benzothiazole derivatives into reactive electrophilic species.[2][4] These reactive intermediates can form covalent adducts with macromolecules like DNA, leading to cell cycle arrest, apoptosis, and ultimately, cell death.[2][4] This selective bioactivation within cancer cells that express high levels of CYP1A1 contributes to the observed tumor-specific cytotoxicity.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a representative fluorinated 2-(4-aminophenyl)benzothiazole derivative against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 | Breast (ER+) | < 1[3] |
| MDA-MB-468 | Breast (ER-) | < 1[3] | |
| PC-3 | Prostate | > 10,000[3] | |
| HCT 116 | Colon | > 10,000[3] |
Experimental Protocols
The synthesis of benzothiazole derivatives from this compound is a multi-step process. A common strategy involves the initial conversion of this compound to 4-fluoroaniline (B128567), which then serves as a key intermediate for the construction of the benzothiazole ring.
Part 1: Synthesis of 4-Fluoroaniline from this compound (Illustrative Protocol)
While a direct one-pot conversion is not commonly reported, a plausible synthetic route involves the decarboxylation of this compound. This can be achieved under various conditions, often requiring harsh temperatures or specialized catalysts. A representative method is outlined below.
Materials:
-
This compound
-
Copper powder (catalyst)
-
Quinoline (B57606) (solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and a catalytic amount of copper powder.
-
Add quinoline as a high-boiling solvent.
-
Heat the mixture to reflux (typically 200-230°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl and extract the product with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude 4-fluoroaniline.
-
Purify the crude product by distillation or column chromatography.
Part 2: Synthesis of 2-Amino-6-fluorobenzothiazole from 4-Fluoroaniline
This protocol is a well-established method for the synthesis of 2-aminobenzothiazoles from an aniline (B41778) precursor.
Materials:
-
4-Fluoroaniline (synthesized in Part 1)
-
Potassium thiocyanate (B1210189) (KSCN)
-
Glacial acetic acid
-
Bromine (Br2)
-
Ammonia (B1221849) solution
Procedure:
-
In a flask cooled in an ice bath, dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (4 equivalents) to the solution and stir.
-
Slowly add a solution of bromine (0.375 equivalents) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring at low temperature for 2 hours, then at room temperature for 10 hours.
-
Collect the resulting precipitate by filtration.
-
Neutralize the filtrate with a concentrated ammonia solution to a pH of 6 to precipitate more product.
-
Combine the precipitates and recrystallize from a mixture of benzene (B151609) and ethanol to yield pure 2-amino-6-fluorobenzothiazole.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 2-Amino-6-fluorobenzothiazole.
Signaling Pathway of Antitumor Activity
Caption: Proposed mechanism of antitumor activity of fluorinated benzothiazoles.
References
- 1. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Fluoroanthranilic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptides is a powerful tool in medicinal chemistry and drug discovery, enabling the fine-tuning of their pharmacological properties. Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties conferred by the fluorine atom. These properties include enhanced metabolic stability, altered lipophilicity, and the ability to influence peptide conformation. Furthermore, the 19F nucleus serves as a sensitive NMR probe for studying peptide and protein structure and dynamics.
This document aims to provide detailed application notes and protocols regarding the role of 4-Fluoroanthranilic acid in peptide synthesis. However, a comprehensive review of the scientific literature reveals a notable lack of specific data and established protocols for the direct incorporation of 4-Fluoroanthranilic acid as a standard building block in peptide synthesis. It is plausible that its primary application may lie in its properties as a fluorescent probe, given that anthranilic acid and its derivatives are known to exhibit fluorescence.
Therefore, this document will first explore the well-established principles and methodologies for incorporating other fluorinated amino acids, such as 4-fluorophenylalanine, into peptide chains. This will serve as a foundational guide for researchers interested in the broader field of fluorinated peptides. Subsequently, we will discuss the potential application of 4-Fluoroanthranilic acid as a fluorescent label and provide general protocols for peptide labeling, which could be adapted for this compound.
Part 1: Incorporation of Fluorinated Amino Acids in Peptide Synthesis - A General Overview
The introduction of fluorinated amino acids can significantly enhance the therapeutic potential of peptides by improving their structural stability, resistance to proteolytic degradation, and membrane permeability.[1] Solid-Phase Peptide Synthesis (SPPS) is the most common and robust method for incorporating these modified amino acids into a peptide sequence.[2]
Quantitative Data on the Impact of Fluorination
The effects of incorporating a fluorinated amino acid, such as 4-fluorophenylalanine (4-F-Phe), on peptide properties are quantifiable. The following table summarizes typical data that researchers can expect to generate to evaluate the impact of such modifications.
| Parameter | Unmodified Peptide | Peptide with 4-F-Phe | Rationale for Measurement |
| Yield (%) | 85 | 82 | To assess the efficiency of the coupling reaction during SPPS. |
| Purity (%) | >98 | >98 | To ensure the homogeneity of the synthesized peptide. |
| Melting Temp (°C) | 75 | 80 | To evaluate the thermal stability of the peptide's secondary structure. |
| Proteolytic Half-life (min) | 30 | 60 | To determine the resistance of the peptide to enzymatic degradation. |
| LogP | 1.2 | 1.8 | To measure the lipophilicity of the peptide, which influences membrane permeability. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Fluorinated Amino Acid
This protocol outlines the manual synthesis of a model peptide containing a generic Fmoc-protected fluorinated amino acid (e.g., Fmoc-4-F-Phe-OH) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the desired fluorinated amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating the Fmoc-protected fluorinated amino acid at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Collect the peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Part 2: Potential Role of 4-Fluoroanthranilic Acid as a Fluorescent Probe
While not documented as a standard building block, 4-Fluoroanthranilic acid's structural similarity to fluorescent anthranilic acid suggests its potential use as a fluorescent label in peptide studies. Fluorescently labeled peptides are invaluable tools for a wide range of applications, including fluorescence microscopy, FRET-based assays, and binding studies.[3][4][5]
Spectroscopic Properties of Fluorescently Labeled Peptides
The incorporation of a fluorescent probe like 4-Fluoroanthranilic acid would be expected to impart specific spectroscopic properties to the peptide. The following table outlines the key parameters that would need to be characterized.
| Spectroscopic Parameter | Description | Expected Information |
| Excitation Maximum (λex) | The wavelength of light at which the fluorophore absorbs the most energy. | Optimal wavelength for exciting the labeled peptide. |
| Emission Maximum (λem) | The wavelength of light at which the fluorophore emits the most fluorescence. | Wavelength for detecting the fluorescence signal. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process (photons emitted per photon absorbed). | Brightness of the fluorescent probe. |
| Fluorescence Lifetime (τ) | The average time the fluorophore stays in the excited state before emitting a photon. | Can be sensitive to the local environment of the probe. |
Experimental Protocol: Fluorescent Labeling of a Peptide
This protocol describes a general method for labeling the N-terminus of a resin-bound peptide with a fluorescent dye. This could be adapted for 4-Fluoroanthranilic acid, assuming it has a reactive carboxylic acid group for coupling.
Materials:
-
Resin-bound peptide with a free N-terminus
-
4-Fluoroanthranilic acid
-
Coupling reagents (e.g., HBTU/HATU and DIPEA)
-
DMF
-
Cleavage cocktail
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard SPPS protocols, leaving the N-terminal Fmoc group on after the last coupling.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Fluorescent Labeling: a. Dissolve 4-Fluoroanthranilic acid (3 equivalents) and HBTU/HATU (2.9 equivalents) in DMF. b. Add DIPEA (6 equivalents) to activate the carboxylic acid of the fluorophore. c. Add the activated fluorophore solution to the resin and shake for 2-4 hours.
-
Washing: Wash the resin with DMF to remove unreacted labeling reagent.
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify it using the methods described in the SPPS protocol.
Logical Relationship Diagram:
Caption: Logical flow for N-terminal fluorescent labeling of a peptide.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. lubio.ch [lubio.ch]
- 5. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using 2-Amino-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Anthranilic acid derivatives, such as 2-Amino-4-fluorobenzoic acid, serve as versatile scaffolds for the synthesis of various heterocyclic compounds with potent kinase inhibitory activity. This document provides detailed protocols for the synthesis of quinazoline-based kinase inhibitors starting from this compound, along with methodologies for their biological evaluation. The quinazoline (B50416) core is a well-established pharmacophore found in several approved kinase inhibitors that target key players in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative quinazoline-based kinase inhibitors against EGFR. While direct synthesis from this compound for these specific compounds is extrapolated from general synthetic routes, the data serves to illustrate the potential potency of this chemical class.
| Compound ID | Target Kinase | IC50 (µM)[1][2] | Cell Line | Antiproliferative IC50 (µM)[1][2] |
| QZ-1 | EGFR | 0.096 | MCF-7 | 2.49 |
| QZ-2 | EGFR | 0.23 (nM) | - | - |
| QZ-3 | EGFR | 1.28 (nM) | - | - |
| QZ-4 | EGFR | - | HCT-116 | 4.47 |
| HeLa | 7.55 | |||
| MCF-7 | 4.04 | |||
| QZ-5 | EGFR | - | BT-20 | 24.6 |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one from this compound
This protocol describes the initial cyclization of this compound to form the core quinazoline scaffold.
Materials:
-
This compound
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Filter funnel and paper
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and an excess of formamide (approximately 5-10 equivalents).
-
Heat the mixture under reflux at 125-130°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid precipitate by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 7-Fluoroquinazolin-4(3H)-one.
Protocol 2: Synthesis of 4-Chloro-7-fluoroquinazoline
This chlorination step is crucial for enabling subsequent nucleophilic substitution to introduce the aniline (B41778) moiety.
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (B28343) or another high-boiling inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Suspend 7-Fluoroquinazolin-4(3H)-one (1 equivalent) in toluene in a round-bottom flask.
-
Add an excess of thionyl chloride or phosphorus oxychloride (3-5 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (around 80-90°C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride or phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Chloro-7-fluoroquinazoline can be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of N-(substituted phenyl)-7-fluoroquinazolin-4-amine Derivatives
This final step involves the nucleophilic aromatic substitution of the chloro group with a substituted aniline to generate the target kinase inhibitors.
Materials:
-
4-Chloro-7-fluoroquinazoline
-
Substituted anilines (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol (B130326) or other suitable solvent
-
Triethylamine (B128534) or another base (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter funnel and paper
Procedure:
-
Dissolve 4-Chloro-7-fluoroquinazoline (1 equivalent) in isopropanol in a round-bottom flask.
-
Add the desired substituted aniline (1-1.2 equivalents). A base such as triethylamine can be added to scavenge the HCl formed during the reaction.
-
Heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Protocol 4: In Vitro EGFR Kinase Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted inhibitor compounds.
-
Add the recombinant EGFR kinase to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay, which measures luminescence.[3][4]
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Protocol 5: Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized inhibitor compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 6: Western Blotting for EGFR Signaling Pathway Analysis
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cancer cells treated with inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: General workflow for the synthesis of quinazoline-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for 2-Amino-4-fluorobenzoic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzoic acid is a versatile fluorinated aromatic compound that serves as a key building block in the development of novel agrochemicals. Its unique structural features, including an amino group, a carboxylic acid, and a fluorine atom, provide multiple reactive sites for chemical modification, enabling the synthesis of a diverse range of bioactive molecules. The presence of the fluorine atom can significantly enhance the efficacy, metabolic stability, and binding affinity of the resulting pesticides, making it a valuable scaffold for the discovery of new herbicides, fungicides, and insecticides.
These application notes provide an overview of the utility of this compound in agrochemical development, with a focus on the synthesis and evaluation of quinazolinone-based herbicides. Detailed experimental protocols for synthesis and bioassays are provided to guide researchers in the exploration of this compound's potential.
Applications in Agrochemical Development
This compound and its derivatives are valuable intermediates for synthesizing a variety of agrochemicals, including:
-
Herbicides: The quinazolinone scaffold, readily synthesized from anthranilic acids, is a known privileged structure in herbicide design. Fluorinated quinazolinones have shown potent herbicidal activity by targeting key enzymes in plant metabolic pathways.
-
Fungicides: Benzoxazinone derivatives, which can be synthesized from 2-aminophenols (related to aminobenzoic acids), have demonstrated antifungal properties. The principles of their synthesis can be adapted for derivatives of this compound to explore new fungicidal agents.
-
Insecticides: Quinazoline and quinazolinone structures are also found in compounds with insecticidal activity, often targeting the nervous system of insects.
Data Presentation: Efficacy of a Quinazolinone Herbicide Derivative
The following table summarizes the herbicidal efficacy of a quinazolinone derivative, QPP-7 , which is structurally related to compounds that can be synthesized from fluorinated anthranilic acids. This data is derived from a study on quinazolin-4(3H)-one derivatives and serves as a representative example of the potential of this chemical class.[1]
| Compound Name | Target Enzyme | IC50 Value (nM) | Application Rate (g/ha) | Target Weeds | Crop Safety |
| QPP-7 | Acetyl-CoA carboxylase (ACCase) | 54.65 | 375 | Monocotyledonous weeds (e.g., E. crusgalli, D. sanguinalis) | Excellent safety for O. sativa (rice), T. aestivum (wheat), and A. hypogaea (peanut) |
Experimental Protocols
Protocol 1: Synthesis of a Quinazolin-4(3H)-one Herbicide Intermediate
This protocol describes a general method for the synthesis of 2-substituted-4(3H)-quinazolinones from this compound, adapted from established procedures for anthranilic acids.[1][2][3]
Materials:
-
This compound
-
Methyl isothiocyanate
-
Triethylamine (B128534) (Et3N)
-
Ethanol (B145695) (EtOH)
-
Hexane
-
Acetonitrile
-
(R)-ethyl 2-(4-hydroxyphenoxy)propanoate
-
Potassium carbonate (K2CO3)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of the Thiourea (B124793) Intermediate:
-
To a 100 mL round-bottom flask, add this compound (20.0 mmol), methyl isothiocyanate (22.0 mmol), triethylamine (22.0 mmol), and 30 mL of ethanol.
-
Stir the reaction mixture at 80°C for 3 hours.
-
Cool the reaction to room temperature. The resulting precipitate is the thiourea intermediate.
-
Filter the solid, wash with 20 mL of ethanol and 20 mL of hexane, and dry to obtain the pure product.
-
-
Cyclization to the Quinazolinone Core:
-
The thiourea intermediate is then cyclized to form the 2-mercapto-quinazolinone derivative. This can be achieved by heating in the presence of a suitable cyclizing agent.
-
-
Synthesis of the Final Herbicide Analog (Example based on QPP-1 synthesis):
-
Dissolve the 2-chloro-quinazolinone intermediate (1.0 mmol) in 20 mL of acetonitrile.
-
Add (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at 90°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate (B1210297) solvent system to yield the final product.
-
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of quinazolinone herbicide analogs.
Protocol 2: In Vitro Herbicidal Activity Assay (IC50 Determination)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme, such as Acetyl-CoA carboxylase (ACCase).[1]
Materials:
-
Purified target enzyme (e.g., ACCase from a target weed species)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Assay buffer
-
Substrates for the enzyme reaction
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in the assay buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound.
-
Incubate for a specific period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a set time at the optimal temperature for the enzyme.
-
-
Measurement: Stop the reaction and measure the product formation using a microplate reader. The method of detection will depend on the specific enzyme and substrates used (e.g., spectrophotometry, fluorometry).
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Diagram of IC50 Determination Workflow
Caption: Workflow for in vitro IC50 determination.
Protocol 3: In Vivo Herbicidal Activity Assay (Greenhouse)
This protocol describes a pre-emergence herbicidal activity assay to evaluate the efficacy of a test compound on various weed and crop species.
Materials:
-
Test compound
-
Acetone
-
Tween 20 (surfactant)
-
Pots or flats
-
Potting soil
-
Seeds of various weed and crop species
-
Spray chamber
-
Greenhouse with controlled environmental conditions
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the test compound in a minimal amount of acetone.
-
Dilute with water containing 0.1% Tween 20 to achieve the desired application rates (e.g., 375 g/ha).
-
-
Planting:
-
Fill pots or flats with potting soil.
-
Sow the seeds of the test weed and crop species at the appropriate depth.
-
-
Application:
-
Uniformly spray the soil surface with the test solutions using a calibrated spray chamber.
-
Include a control group sprayed only with the solvent and surfactant solution.
-
-
Incubation:
-
Place the treated pots in a greenhouse with controlled temperature, light, and humidity.
-
Water the pots as needed.
-
-
Evaluation:
-
After 14-21 days, visually assess the herbicidal effect.
-
Record the percentage of weed emergence and signs of injury (e.g., stunting, chlorosis, necrosis) compared to the untreated control.
-
Assess crop injury to determine selectivity.
-
Signaling Pathway
ACCase Inhibition Pathway
Quinazolinone herbicides like QPP-7 can act as inhibitors of Acetyl-CoA carboxylase (ACCase), a crucial enzyme in the fatty acid biosynthesis pathway in plants. By inhibiting ACCase, these herbicides disrupt the production of lipids, which are essential components of cell membranes and for energy storage. This disruption ultimately leads to the death of susceptible plants.
Diagram of ACCase Inhibition Signaling Pathway
Caption: Simplified pathway of ACCase inhibition by quinazolinone herbicides.
Conclusion
This compound represents a promising starting material for the development of novel agrochemicals. The synthesis of fluorinated quinazolinone herbicides demonstrates the potential to create highly effective and selective compounds. The provided protocols offer a framework for researchers to synthesize and evaluate new derivatives, contributing to the discovery of next-generation crop protection solutions. Further exploration of this scaffold in the development of fungicides and insecticides is also warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Insecticidal Activity of 5,5-Disubstituted 4,5-Dihydropyrazolo[1,5- a]quinazolines as Novel Antagonists of GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Polymers in Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-performance polymers (HPPs) are a class of materials that exhibit exceptional mechanical, thermal, and chemical properties, making them suitable for demanding applications where conventional plastics would fail.[1][2] Their unique characteristics, such as high strength-to-weight ratio, resistance to harsh environments, and biocompatibility, have led to their widespread adoption in various fields, including aerospace, automotive, electronics, and, notably, the medical and pharmaceutical industries.[1][3]
This document provides detailed application notes on three key high-performance polymers: Polyether Ether Ketone (PEEK), Polysulfone (PSU), and Polyphenylsulfone (PPSU). It includes a summary of their quantitative properties, specific applications in material science with a focus on medical and drug delivery contexts, and detailed protocols for their characterization using common thermal analysis techniques.
High-Performance Polymers: Properties and Applications
Polyether Ether Ketone (PEEK)
PEEK is a semi-crystalline thermoplastic renowned for its outstanding mechanical strength, thermal stability, and chemical resistance.[4][5] Its biocompatibility and resistance to sterilization methods make it a prime candidate for medical implants and devices.[5][6]
Applications in Material Science:
-
Medical Implants: Due to its bone-like modulus of elasticity (around 3.6 GPa), PEEK is extensively used in spinal fusion cages, orthopedic fixation devices, and dental implants, minimizing stress shielding.[4][7]
-
Drug Delivery Devices: PEEK's chemical inertness and stability make it suitable for components in drug delivery systems, such as pumps and inhalers, where interaction with the drug formulation must be avoided.[6][8]
-
Aerospace and Automotive: Its high strength-to-weight ratio and resistance to fuels and lubricants make it a valuable material for components in aircraft and high-performance vehicles.[1][3]
Quantitative Data for PEEK:
| Property | Value | Test Standard |
| Mechanical | ||
| Tensile Strength | 90 - 115 MPa[4] | ASTM D638 / ISO 527-1/-2 |
| Tensile Modulus | 3.6 - 4.3 GPa[4] | ASTM D638 / ISO 527-1/-2 |
| Flexural Strength | 170 MPa | ISO 178 |
| Flexural Modulus | 4.1 GPa | ASTM D790 |
| Notched Izod Impact | 85 J/m[9] | ASTM D256 |
| Hardness (Rockwell M) | 90 - 105[9] | ASTM D785 / ISO 2039-2 |
| Thermal | ||
| Melting Temperature (Tm) | ~343 °C[4] | ASTM D3418 |
| Glass Transition Temp (Tg) | ~143 °C[4] | ASTM D3418 |
| Heat Deflection Temp (1.8 MPa) | 157 °C[9] | ASTM D648 |
| Continuous Service Temp | Up to 260 °C[5] | - |
| Thermal Conductivity | 0.25 W/m·K[9] | ASTM E1530 |
| Physical & Electrical | ||
| Density | 1.30 - 1.32 g/cm³[9] | ASTM D792 |
| Water Absorption (24h) | 0.10 %[9] | ASTM D570 |
| Dielectric Strength | 22 kV/mm[9] | ASTM D149 |
| Volume Resistivity | 10¹⁷ Ohm·cm[9] | ASTM D257 |
Polysulfone (PSU)
PSU is a transparent, amorphous thermoplastic known for its high thermal stability, good mechanical strength, and excellent hydrolysis resistance, making it suitable for applications requiring repeated steam sterilization.[10][11]
Applications in Material Science:
-
Medical Equipment: PSU is widely used for medical and laboratory equipment that requires repeated sterilization, such as surgical trays, and components of respiratory and dialysis equipment.[11][12]
-
Food Processing: Its ability to withstand hot water and steam makes it a suitable material for components in food processing and handling equipment.[13]
-
Electronics: PSU's good electrical insulating properties are utilized in various electrical and electronic components.[10]
Quantitative Data for PSU:
| Property | Value | Test Standard |
| Mechanical | ||
| Tensile Strength | 70 MPa[10] | ASTM D638 |
| Tensile Modulus | 2.48 GPa | ASTM D638 |
| Flexural Strength | 106 MPa[10] | ASTM D790 |
| Flexural Modulus | 2.69 GPa | ASTM D790 |
| Notched Izod Impact | 69 J/m[10] | ASTM D256 |
| Thermal | ||
| Glass Transition Temp (Tg) | 185 - 190 °C | - |
| Heat Deflection Temp (1.8 MPa) | 174 °C[10] | ASTM D648 |
| Continuous Service Temp | 140 - 160 °C[10][11] | - |
| Coefficient of Linear Thermal Expansion | 5.6 x 10⁻⁵ m/m/°C[10] | ASTM D696 |
| Physical & Electrical | ||
| Density | 1.24 g/cm³ | ASTM D792 |
| Water Absorption (24h) | 0.3 %[13] | ASTM D570 |
| Dielectric Strength | 16.7 kV/mm[10] | ASTM D149 |
| Volume Resistivity | 5.0 x 10¹⁶ Ohm·cm[13] | ASTM D257 |
Polyphenylsulfone (PPSU)
PPSU is an amorphous thermoplastic that offers superior impact resistance and chemical resistance compared to PSU.[14] It can withstand repeated steam sterilization cycles and is often used in demanding medical applications.[15]
Applications in Material Science:
-
Medical and Dental Instruments: PPSU's exceptional toughness and ability to withstand repeated sterilization make it ideal for surgical and dental instrument handles and components.[15]
-
Aircraft Interiors: It is used for various components in aircraft cabins due to its flame retardancy and low smoke emission.
-
Plumbing and Food Service: Its resistance to hot water and steam makes it suitable for hot water fittings and food service trays.
Quantitative Data for PPSU:
| Property | Value | Test Standard |
| Mechanical | ||
| Tensile Strength | 70 - 90 MPa | ASTM D638 / DIN EN ISO 527 |
| Tensile Modulus | 2.7 GPa | DIN EN ISO 527 |
| Flexural Strength | 13,200 psi | ASTM D790 |
| Flexural Modulus | 350,000 psi | ASTM D790 |
| Notched Izod Impact | 690 J/m | ASTM D256 |
| Thermal | ||
| Glass Transition Temp (Tg) | 220 - 225 °C | ISO 11357-3 |
| Heat Deflection Temp (1.8 MPa) | 207 °C | ASTM D648 |
| Continuous Service Temp | 180 °C[14] | - |
| Coefficient of Linear Thermal Expansion | 3.1 x 10⁻⁵ in/in/°F[15] | ASTM D696 |
| Physical & Electrical | ||
| Density | 1.29 - 1.37 g/cm³ | ASTM D792 / DIN EN ISO 1183-1 |
| Water Absorption | 0.7 % | DIN EN ISO 62 |
| Dielectric Strength | 360 V/mil[15] | ASTM D149 |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of a high-performance polymer, such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[2]
Materials and Equipment:
-
DSC instrument (e.g., TA Instruments DSC 2920 or similar)
-
Sample pans and lids (aluminum)
-
Crimping press
-
Microbalance (accurate to ±0.01 mg)
-
Forceps
-
Polymer sample (5-10 mg)
-
Inert gas supply (e.g., Nitrogen)
Protocol:
-
Sample Preparation: a. Using forceps, place a clean, empty aluminum sample pan and lid on the microbalance and tare. b. Carefully place 5-10 mg of the polymer sample into the pan.[6] c. Record the exact mass of the sample. d. Place the lid on the pan and seal it using the crimping press. Ensure a hermetic seal unless volatiles are expected to evolve, in which case a pinhole in the lid is recommended.[3]
-
Instrument Setup: a. Turn on the DSC instrument and the cooling unit, allowing them to stabilize.[6] b. Place an empty, sealed aluminum pan in the reference position of the DSC cell. c. Place the prepared sample pan in the sample position of the DSC cell.[6] d. Close the DSC cell. e. Set the inert gas flow rate (e.g., 50 mL/min of Nitrogen) to provide a stable thermal environment.
-
Thermal Program (Heat-Cool-Heat Cycle): a. First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., 30 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (for semi-crystalline polymers like PEEK) or well above its Tg (for amorphous polymers like PSU and PPSU).[6] This scan erases the polymer's previous thermal history. b. Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial temperature. This allows for the observation of crystallization upon cooling (Tc). c. Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to the maximum temperature. The Tg, Tm, and other thermal events are determined from this second heating scan to ensure a consistent thermal history.[3]
-
Data Analysis: a. Plot the heat flow (W/g) versus temperature (°C). b. Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. c. For semi-crystalline polymers, determine the melting temperature (Tm) as the peak of the endothermic melting peak. d. Determine the crystallization temperature (Tc) as the peak of the exothermic crystallization peak from the cooling scan.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of a high-performance polymer.
Materials and Equipment:
-
TGA instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar)
-
Sample pans (e.g., alumina)
-
Microbalance (integrated into the TGA)
-
Polymer sample (5-10 mg)
-
Inert or oxidative gas supply (e.g., Nitrogen, Air)
Protocol:
-
Sample Preparation: a. Place an empty TGA sample pan on the instrument's microbalance and tare. b. Load 5-10 mg of the polymer sample into the pan. c. Record the initial mass.
-
Instrument Setup: a. Place the sample pan onto the TGA's sample holder. b. Close the furnace. c. Set the desired gas flow (e.g., 20-50 mL/min). For determining thermal stability in an inert environment, use Nitrogen. For oxidative stability, use Air.[8]
-
Thermal Program: a. Equilibrate the sample at a starting temperature (e.g., 30 °C). b. Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a high temperature (e.g., 800-1000 °C) until the sample has completely decomposed.
-
Data Analysis: a. Plot the percentage of weight loss versus temperature. b. Determine the onset of decomposition, which indicates the temperature at which significant weight loss begins. c. The derivative of the weight loss curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[8] d. The residual mass at the end of the experiment corresponds to any inorganic filler content.
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of a high-performance polymer, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature. This is particularly sensitive for determining the glass transition temperature.
Materials and Equipment:
-
DMA instrument (e.g., TA Instruments Q800 or similar)
-
Appropriate sample clamps (e.g., tensile, three-point bending)
-
Polymer sample of a defined geometry (e.g., rectangular bar)
-
Temperature control system (furnace)
Protocol:
-
Sample Preparation: a. Prepare a sample with precise dimensions according to the specifications for the chosen clamp. For example, a rectangular bar for three-point bending or a thin film for tensile mode. b. Measure the dimensions (length, width, thickness) of the sample accurately.
-
Instrument Setup: a. Mount the appropriate clamps in the DMA instrument. b. Securely mount the sample in the clamps. c. Close the furnace.
-
Experimental Parameters: a. Select the test mode (e.g., temperature sweep). b. Set the frequency of the oscillating stress (e.g., 1 Hz). c. Set the strain or stress amplitude within the linear viscoelastic region of the material. This is typically a small amplitude. d. Define the temperature range for the sweep, ensuring it covers the transitions of interest (e.g., from -100 °C to 250 °C for PEEK to observe its Tg). e. Set the heating rate (e.g., 3-5 °C/min).
-
Data Analysis: a. Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature. b. The glass transition temperature (Tg) can be identified by:
- The onset of the drop in the storage modulus (E').
- The peak of the loss modulus (E'').
- The peak of the tan delta curve. The tan delta peak is often reported as the Tg.
Visualizations
Caption: Workflow for the characterization of high-performance polymers.
Caption: Cellular response to PEEK implants and their modifications.
References
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. 3dsystems.com [3dsystems.com]
- 4. Non-Implantable | Polymers for Drug Delivery and Medical Devices - Victrex [victrex.com]
- 5. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication | MDPI [mdpi.com]
- 6. A Closer Look at PEEK: The High-Performance Polymer Revolutionizing Drug Delivery Systems | Guztez Polymers [guztecpolymers.es]
- 7. genesismedicalplastics.com [genesismedicalplastics.com]
- 8. victrex.com [victrex.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of PEEK-Associated Drug Delivery Systems—Limits and Perspectives [scirp.org]
- 11. jchemrev.com [jchemrev.com]
- 12. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. advanced-emc.com [advanced-emc.com]
- 14. admin.mantechpublications.com [admin.mantechpublications.com]
- 15. invibio.com [invibio.com]
HPLC and GC-MS analytical methods for 2-Amino-4-fluorobenzoic acid.
An overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analytical methodologies for the quantitative determination of 2-Amino-4-fluorobenzoic acid is presented. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed application notes and experimental protocols.
High-Performance Liquid Chromatography (HPLC) Application Note
HPLC is a robust and widely utilized technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The method separates the analyte based on its partitioning between a liquid mobile phase and a solid stationary phase, followed by detection, commonly with an ultraviolet (UV) detector.[1] For compounds like aminobenzoic acid isomers, which can be challenging to separate due to similar properties, mixed-mode chromatography using columns that offer both reversed-phase and ion-exchange mechanisms can be highly effective.[2][3]
Recommended Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.[4]
-
Column: A reverse-phase C18 column is a common and reliable choice for the analysis of fluorobenzoic acids, offering good retention and peak shape.[4][5] For instance, a Restek® Force 3.0 x 50 mm C18, 1.8 µm column has been used effectively for similar compounds.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[4][5]
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 280-305 nm) is suitable.[5] Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for higher sensitivity and selectivity, often with electrospray ionization (ESI) in negative mode.[4][6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.
-
Injection Volume: Typically 3-10 µL.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of fluorobenzoic acid derivatives. These values should be considered as a reference for method development for this compound.
| Parameter | Typical Performance for HPLC/UHPLC |
| Linearity Range | 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[1] |
| Precision (%RSD) | < 2% (Repeatability)[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Limit of Detection (LOD) | Low ng/mL to ppb range[1][4] |
| Limit of Quantitation (LOQ) | 0.09 - 14.1 ppb (UHPLC-MS/MS)[4] |
| Analysis Time | < 10 minutes[6] |
Detailed Experimental Protocol: HPLC-UV Analysis
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a final concentration expected to be within the calibration range.
-
Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes to ensure a stable baseline.
-
Set the UV detector to the appropriate wavelength.
-
Inject a blank (diluent), followed by the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Application Note
GC-MS is a highly sensitive and selective technique ideal for the trace-level quantification of analytes in complex matrices.[1] However, due to the low volatility of amino acids and carboxylic acids, a derivatization step is required to convert this compound into a more volatile and thermally stable compound suitable for GC analysis.[7][8]
Recommended GC-MS Conditions
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[1][9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of around 150 °C, held for 2 minutes, followed by a ramp of 3-10 °C/min up to 280-300 °C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Scan Range: m/z 50-350.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of fluorobenzoic acid derivatives. These values often depend on pre-concentration steps.
| Parameter | Typical Performance for GC-MS |
| Linearity Range | Wide dynamic range, suitable for trace analysis[1] |
| Precision (%RSD) | Typically < 15%[1] |
| Accuracy (% Recovery) | 80 - 120%[1] |
| Limit of Detection (LOD) | As low as 6-44 ng/L with pre-concentration[10] |
| Limit of Quantitation (LOQ) | Low ng/L range with pre-concentration[1] |
| Analysis Time | Can be longer due to sample preparation and run times[1] |
Detailed Experimental Protocol: GC-MS Analysis with Derivatization
-
Sample Preparation (Optional Pre-concentration):
-
Derivatization (Esterification with BF₃-Methanol):
-
This is a common method for esterifying carboxylic acids.
-
To the dried sample extract or a known amount of standard, add 1-3 mL of 14% Boron trifluoride in methanol (B129727) (BF₃-MeOH).
-
Seal the vial and heat at 60-65 °C for 10-30 minutes.[10]
-
After cooling, add a non-polar organic solvent (e.g., hexane) and a saturated NaCl solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the derivatized analyte (methyl ester) to a clean vial for GC-MS analysis.
-
-
Chromatographic Analysis:
-
Inject 1 µL of the derivatized sample or standard into the GC-MS system.
-
Run the analysis using the specified temperature program and MS conditions.
-
-
Data Analysis:
-
Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.
-
The mass spectrum should show a characteristic molecular ion peak and fragmentation pattern.
-
Quantification is typically performed using selected ion monitoring (SIM) mode for higher sensitivity, based on a calibration curve generated from derivatized standards.
-
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the described analytical methods.
Caption: General workflow for chromatographic analysis.
Caption: Key parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. s4science.at [s4science.at]
- 5. benchchem.com [benchchem.com]
- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
Application Note: Derivatization of 2-Amino-4-fluorobenzoic Acid for Enhanced Analytical Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-fluorobenzoic acid (A4FBA), also known as 4-Fluoroanthranilic Acid, is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₂.[1] It serves as a critical intermediate and building block in the synthesis of various pharmaceuticals, including potent anticancer drugs like Dacomitinib and Afatinib.[1] Its unique structure, featuring both a primary amino group and a carboxylic acid group, makes it a versatile precursor for complex molecules. For analytical purposes, such as quantification in biological matrices, reaction monitoring, or purity assessment, direct analysis of A4FBA can be challenging due to its polarity and potentially low concentration.
Chemical derivatization is a technique used to convert an analyte into a product with improved properties for analysis.[2] For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[3] For Gas Chromatography-Mass Spectrometry (GC-MS), it is essential to derivatize the polar amino and carboxyl functional groups to increase the analyte's volatility and thermal stability. This application note provides detailed protocols for the derivatization of this compound for analysis by HPLC and GC-MS.
Section 1: Derivatization for HPLC Analysis
Pre-column derivatization is a common strategy in HPLC to improve the detectability of amino acids.[2][4] The primary amino group of A4FBA is the main target for this process.
Fluorescent Derivatization
Fluorescent labeling involves attaching a fluorescent molecule (fluorophore) to the analyte, allowing for highly sensitive detection.[]
Protocol 1: Derivatization with 9-fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[4] The reaction is rapid and the resulting product can be detected with high sensitivity.[6]
Materials:
-
This compound (A4FBA) standard or sample solution
-
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (e.g., 10 mg/mL in acetonitrile)[7]
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Pentane or other non-polar solvent for extraction
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Reagent Preparation:
-
FMOC-Cl Reagent: Dissolve 10 mg of FMOC-Cl in 50 mL of acetonitrile.[7] Store protected from light and moisture.
-
Borate Buffer (pH 9.0): Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.0 with sodium hydroxide (B78521) or boric acid.
Procedure:
-
To 100 µL of the A4FBA sample/standard in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the FMOC-Cl reagent solution.
-
Vortex the mixture immediately for 30 seconds.
-
Allow the reaction to proceed at room temperature for approximately 20 minutes.[6]
-
To remove excess FMOC-Cl, add 500 µL of pentane. Vortex for 30 seconds and then centrifuge to separate the phases.
-
Carefully remove and discard the upper organic (pentane) layer. Repeat the extraction step if necessary.
-
The aqueous layer containing the FMOC-A4FBA derivative is now ready for injection into the HPLC system.
Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives.[7] This method is fast and suitable for automation.[4]
Materials:
-
A4FBA standard or sample solution
-
o-Phthalaldehyde (OPA)
-
3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol
-
Borate buffer (0.1 M, pH 9.5)
-
Ethanol or Methanol
Reagent Preparation:
-
OPA Reagent: Dissolve 10 mg of OPA in 0.3 mL of ethanol. Add 0.7 mL of 0.1 M borate buffer and 4 mL of pure water.[7]
-
3-MPA Reagent: Add 10 µL of 3-mercaptopropionic acid to 10 mL of 0.1 M borate buffer.[7]
-
Working Derivatization Solution: Mix the OPA reagent and 3-MPA reagent in a 2:1 ratio (e.g., 600 µL OPA reagent + 300 µL 3-MPA reagent) shortly before use.[7] This solution is not stable and should be prepared fresh daily.
Procedure:
-
In a vial, mix 50 µL of the A4FBA sample/standard with 450 µL of the freshly prepared OPA/3-MPA working solution.
-
Vortex briefly.
-
The reaction is typically complete within 1-2 minutes at room temperature.
-
Inject the mixture directly into the HPLC system. The derivatives have limited stability, so analysis should proceed promptly.
UV-Vis Derivatization
Protocol 3: Derivatization with 2,4-Dinitrofluorobenzene (DNFB)
DNFB (Sanger's reagent) reacts with the amino group of A4FBA to form a dinitrophenyl (DNP) derivative, which is strongly chromophoric and can be detected by UV-Vis absorbance. The resulting derivative is very stable.[4]
Materials:
-
A4FBA standard or sample solution
-
2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 10 mg/mL in ethanol)
-
Sodium bicarbonate buffer (e.g., 1 M, pH ~8.5)
-
Hydrochloric acid (HCl) for acidification
-
Ether or ethyl acetate (B1210297) for extraction
Procedure:
-
To 200 µL of the A4FBA sample, add 200 µL of sodium bicarbonate buffer.
-
Add 400 µL of the DNFB solution.
-
Incubate the mixture in a water bath at 60°C for 1 hour, protected from light.[4]
-
After cooling to room temperature, acidify the solution with dilute HCl to stop the reaction.
-
Extract the DNP-A4FBA derivative with ether or ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
Section 2: Derivatization for GC-MS Analysis
For GC-MS, both the polar amino (-NH₂) and carboxylic acid (-COOH) groups must be derivatized to form a more volatile and thermally stable compound.
Protocol 4: One-Step Silylation with MTBSTFA
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a robust silylating agent that derivatizes active hydrogens on amino, carboxyl, and hydroxyl groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives.
Materials:
-
Dried A4FBA standard or sample residue
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Ensure the A4FBA sample is completely dry. This can be achieved by evaporating the solvent from an aliquot under a stream of nitrogen.
-
To the dried residue, add 100 µL of acetonitrile followed by 100 µL of neat MTBSTFA.
-
Cap the vial tightly and vortex to ensure complete dissolution.
-
Heat the mixture at 100°C for 4 hours to ensure complete derivatization of both functional groups.
-
After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 5: Two-Step Esterification and Acylation
This classic method involves first converting the carboxylic acid to an ester, followed by acylation of the amino group.
Materials:
-
Dried A4FBA standard or sample residue
-
Methanolic HCl (e.g., 3 M) or Butanolic HCl
-
Trifluoroacetic anhydride (B1165640) (TFAA) or Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate or Dichloromethane (anhydrous)
-
Heating block
Procedure: Step 1: Esterification
-
Add 200 µL of 3 M methanolic HCl to the dried A4FBA residue.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
Step 2: Acylation
-
To the dried esterified residue, add 100 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 15 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Section 3: Data Presentation
The choice of derivatization reagent depends on the analytical instrumentation available, required sensitivity, and the nature of the sample matrix.
Table 1: Comparison of Derivatization Reagents for HPLC Analysis
| Reagent | Target Group | Detection | Ex. λ (nm) | Em. λ (nm) | Key Features |
|---|---|---|---|---|---|
| FMOC-Cl | Primary/Secondary Amines | Fluorescence | 265[4] | 310[4] | Stable derivatives, high sensitivity.[4] |
| OPA/Thiol | Primary Amines | Fluorescence | 350[7] | 450[7] | Fast reaction, suitable for automation, derivatives less stable.[4] |
| DNFB | Primary/Secondary Amines | UV-Vis | ~360 | N/A | Highly stable derivatives, classic method.[4] |
Table 2: Comparison of Derivatization Methods for GC-MS Analysis
| Method | Reagent(s) | Target Groups | Typical Reaction Conditions | Key Features |
|---|---|---|---|---|
| Silylation | MTBSTFA | -COOH, -NH₂ | 100°C, 4 hours | One-step reaction, forms stable TBDMS derivatives, produces characteristic mass fragments. |
| Esterification/Acylation | Methanolic HCl, TFAA | -COOH, -NH₂ | Two steps, moderate heat | Classic method, produces volatile derivatives, can be tailored with different alcohols/anhydrides. |
Table 3: Representative Quantitative Performance Data for Derivatized Amino Acids (Note: Data shown are for general amino acid analysis and represent typical performance achievable for A4FBA.)
| Analyte Type | Derivatization Reagent | Technique | Limit of Quantitation (LOQ) / Detection (LOD) |
|---|---|---|---|
| Standard Amino Acids | FMOC-Cl | HPLC-FL | 1 - 10 pmol (LOQ)[6] |
| D-Amino Acids in Serum | Chloroformate/Anhydride | GC-MS | 0.03 - 1.95 µM (LLOQ)[8] |
| Amino Acids in Plasma | TMS/TFA | GC-MS/SIM | 80 - 500 ng/mL (LOQ)[9] |
Section 4: Visualized Workflows
Conclusion
The derivatization of this compound is a crucial step for its sensitive and reliable quantification by modern analytical techniques. For HPLC analysis, derivatization with fluorescent agents like FMOC-Cl or OPA offers excellent sensitivity for trace-level detection. For GC-MS analysis, derivatization via silylation or a two-step esterification/acylation process is necessary to ensure the analyte is sufficiently volatile and stable for separation and detection. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate derivatization strategy based on their specific analytical needs and available instrumentation.
References
- 1. 2-Amino-4-fluorobenzoate (HPLC) [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Amino-4-fluorobenzoic Acid as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the use of 2-Amino-4-fluorobenzoic acid as a reference standard in common chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as 4-Fluoroanthranilic acid, is a high-purity intermediate crucial in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] Its well-defined structure and high purity (typically >98.0% by HPLC) make it an excellent candidate for use as a reference standard for identification and quantification purposes.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely accessible method for the analysis of this compound. The aromatic ring and chromophores in its structure allow for sensitive UV detection.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 50 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 150 - 300 ng/mL |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 40:60 v/v). The exact ratio may be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to a concentration that falls within the established linear range of the assay.
3. Analysis Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS)
For enhanced selectivity and sensitivity, particularly in complex matrices, GC-MS is a powerful analytical technique. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar amino and carboxylic acid functional groups into more volatile derivatives.
Quantitative Data Summary
The following table outlines the expected performance characteristics for a GC-MS method for the analysis of derivatized this compound.
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL |
| Linearity (R²) | > 0.998 |
| Linear Range | 0.01 - 10 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS Analysis
1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Accurately weigh approximately 1 mg of the dried sample or standard into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar non-polar column).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte. Full scan mode can be used for initial identification.
3. Analysis Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-4-fluorobenzoic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | - Solvent is too good: The compound is too soluble in the chosen solvent even at low temperatures.- Not enough compound is present: The solution is not saturated or supersaturated.- Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated. | - For a single-solvent system: Evaporate some of the solvent to increase the concentration and attempt to cool again.- For a mixed-solvent system: Add a small amount of the anti-solvent (the solvent in which the compound is less soluble) dropwise at the saturation point.- Induce crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature using an ice bath. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.- Solution is too concentrated: The compound is coming out of solution too rapidly above its melting point in the solvent system.- Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture. | - Re-heat the solution to dissolve the oil.- Add a small amount of additional hot solvent to dilute the solution slightly.- Allow the solution to cool more slowly. Insulate the flask to promote gradual cooling.- Consider a different solvent or solvent system with a lower boiling point or different polarity. |
| Colored Crystals | - Presence of colored impurities: These may be byproducts from the synthesis, such as azo compounds or oxidation products.[1][2] | - Use activated charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[3] Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.[4] |
| Low Recovery Yield | - Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[5]- Premature crystallization: Crystals form during hot filtration.- Washing with a solvent in which the product is too soluble. - Incomplete transfer of material. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Minimize transfers and rinse glassware with a small amount of cold solvent. |
| Crystals are very fine or powdery | - Solution cooled too quickly: Rapid cooling often leads to the formation of small, less pure crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on available data for structurally similar compounds and some reported procedures, good starting points for solvent screening include:
-
Methanol: this compound is known to be soluble in methanol.[6]
-
Toluene (B28343): Has been successfully used for the recrystallization of this compound.[6]
-
Ethanol (B145695)/Water or Acetone (B3395972)/Water mixtures: Mixed solvent systems can be effective for purifying substituted anthranilic acids.[7] For instance, dissolving the crude product in a minimal amount of hot ethanol or acetone and then adding hot water dropwise until the solution becomes slightly turbid is a common technique.
Q2: My crude this compound is a brownish or orange powder. Is this normal?
A2: Yes, it is common for crude substituted anthranilic acids to have a brownish or orange color due to minor impurities formed during synthesis.[1] A successful recrystallization, potentially with the use of activated charcoal, should yield a significantly lighter-colored or off-white product.
Q3: How can I be sure my recrystallization has improved the purity of the product?
A3: The most common way to assess purity after recrystallization is by measuring the melting point of the dried crystals. Pure this compound has a reported melting point of 192-196 °C.[8] A sharp melting point within this range indicates high purity. An impure sample will typically have a lower and broader melting point range.
Q4: What should I do if my yield is very low after the first recrystallization?
A4: A low yield can be due to several factors as outlined in the troubleshooting guide.[5] If you suspect a significant amount of product remains in the mother liquor (the filtrate), you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again. However, be aware that this second crop may be less pure than the first. It is often a trade-off between purity and yield.
Q5: Can I use a rotary evaporator to speed up the cooling and crystallization process?
A5: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for the crystallization step itself. The rapid cooling and high rate of solvent removal can cause the product to "crash out" of solution as a fine powder or an amorphous solid, which may trap impurities. Slow, undisturbed cooling is preferable for the formation of larger, purer crystals.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Toluene)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot toluene until the solid just completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold toluene to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, cool it in an ice bath to complete the crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Quantitative Data
Table 1: Solubility of p-Aminobenzoic Acid in Various Solvents at Different Temperatures [9]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 20 | ~0.5 |
| Water | 100 | ~5.9 |
| Ethanol | 20 | ~10.0 |
| Ethanol | 78 | High |
| Acetone | 20 | ~17.0 |
| Ethyl Acetate | 20 | ~6.0 |
| Methanol | 20 | ~15.0 |
Note: This data is for p-aminobenzoic acid and should be used as an estimation to guide solvent choice for this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-氨基-4-氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Minimizing by-product formation in 4-Fluoroanthranilic acid synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-Fluoroanthranilic acid, focusing on the minimization of by-product formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-Fluoroanthranilic acid, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield and Purity in the Synthesis via Nitration and Reduction of 3-Chloro-4-Fluorobenzoic Acid Derivatives
Question: I am following a synthetic route involving nitration of a 3-chloro-4-fluorobenzoate ester followed by catalytic reduction, but my final yield of 4-Fluoroanthranilic acid is low and the purity is below 95%. What are the likely causes and how can I optimize the process?
Answer: This is a common multi-step synthesis with several potential pitfalls. Low yield and purity can often be traced back to specific steps in the reaction sequence.
Potential Cause 1: Incomplete Nitration or Formation of Regioisomers. The nitration of the 3-chloro-4-fluorobenzoate ester is a critical step. Incomplete nitration will carry unreacted starting material forward, complicating purification. Additionally, while the directing effects of the substituents favor nitration at the 2-position, minor amounts of other regioisomers can form.
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature (below 30°C) during the addition of the nitrating mixture (concentrated sulfuric and nitric acid) to minimize the formation of undesired isomers and degradation products.[1]
-
Stoichiometry of Nitrating Agent: Ensure a slight excess of nitric acid is used to drive the reaction to completion. However, a large excess can lead to over-nitration or other side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material to ensure the reaction has gone to completion before workup.
Potential Cause 2: Incomplete Reduction or Dechlorination. The subsequent step involves the catalytic reduction of the nitro group to an amine and the simultaneous removal of the chlorine atom. Incomplete reduction will leave the nitro intermediate, while incomplete dechlorination will result in chloro-substituted impurities.
Troubleshooting & Optimization:
-
Catalyst Activity: Ensure the palladium catalyst (e.g., Pd/C) is active. If necessary, use a fresh batch of catalyst. The catalyst loading is also a critical parameter to optimize.
-
Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen. Ensure the pressure is maintained throughout the reaction and that there is adequate agitation to ensure good mixing of the gas, liquid, and solid phases.
-
Reaction Time and Temperature: Monitor the reaction by TLC or HPLC for the disappearance of the nitro-intermediate. The reaction may require several hours to go to completion.
Potential Cause 3: Product Loss During Workup and Purification. 4-Fluoroanthranilic acid is an amino acid and has some solubility in both acidic and basic aqueous solutions, as well as some organic solvents. Significant product loss can occur during the isolation and purification steps.
Troubleshooting & Optimization:
-
pH Control during Precipitation: The product is typically isolated by adjusting the pH of the aqueous solution to its isoelectric point (around pH 4.5), where it has minimum solubility.[1] Careful and slow addition of acid to precipitate the product is crucial.
-
Recrystallization Solvent: If further purification is needed, recrystallization from a suitable solvent like ethyl acetate (B1210297) can be effective.[1] The choice of solvent and the cooling rate are important for maximizing recovery and purity.
Issue 2: Discoloration of the Final Product
Question: My final 4-Fluoroanthranilic acid product is pink or brownish instead of the expected off-white solid. What is causing this discoloration and how can I prevent it?
Answer: Discoloration in aromatic amines like 4-Fluoroanthranilic acid is a common issue, typically caused by the formation of colored impurities due to oxidation.
Troubleshooting & Optimization:
-
Atmosphere Control: Aromatic amines are susceptible to air oxidation, which can form highly colored quinone-like structures.[2][3] Whenever possible, perform the final steps of the synthesis, including filtration and drying, under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store the final product in a cool, dark place, and if possible, under an inert atmosphere to prevent gradual discoloration over time.[4]
-
Purification: If the product is already discolored, purification by recrystallization may be effective. In some cases, treatment with a small amount of activated charcoal during the recrystallization process can help to remove colored impurities. However, be aware that charcoal can also adsorb the desired product, potentially reducing the yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of 4-Fluoroanthranilic acid starting from 3-chloro-4-fluorobenzoic acid? A1: The most common by-products include the unreacted starting material, incompletely nitrated or reduced intermediates, and regioisomers formed during the nitration step. Another potential impurity is the chloro-substituted anthranilic acid if the dechlorination step is incomplete.
Q2: Can I use a different method to synthesize 4-Fluoroanthranilic acid? A2: Yes, another potential route is the Hofmann rearrangement of 4-fluorophthalimide. This reaction converts a primary amide (in this case, derived from phthalic anhydride) into a primary amine with one less carbon atom.[5][6] This method avoids the use of nitrating agents but requires careful control of the reaction conditions to ensure good yields.
Q3: What analytical techniques are best for assessing the purity of my 4-Fluoroanthranilic acid sample? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the purity of 4-Fluoroanthranilic acid and separating it from potential impurities like isomers and reaction intermediates.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).
Q4: My product shows an additional peak in the ¹⁹F NMR spectrum. What could this be? A4: An additional peak in the ¹⁹F NMR spectrum likely indicates the presence of a fluorine-containing impurity. This could be an unreacted starting material or an isomeric by-product. The chemical shift of the fluorine signal can provide clues to its electronic environment and help in identifying the impurity.
Data Presentation
Table 1: Typical Purity and Yield Data for 4-Fluoroanthranilic Acid Synthesis
| Synthesis Step | Parameter | Typical Result | Optimization Goal | Reference |
| Nitration | Purity of Nitro Intermediate | >98% | >99% | [1] |
| Reduction/Dechlorination | Conversion to Amine | >99% | >99.5% | [1] |
| Final Product | Purity (by GC) | >97% | >99% | [1] |
| Overall Process | Overall Yield | ~70-80% | >85% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroanthranilic Acid via Nitration and Reduction
This protocol is based on the general method described in patent literature.[1]
Step A: Nitration of Methyl 3-chloro-4-fluorobenzoate
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, place the starting ester, methyl 3-chloro-4-fluorobenzoate.
-
Cool the flask in an ice bath to maintain a temperature below 30°C.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and nitric acid dropwise to the stirred ester solution.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude nitro-ester.
Step B: Catalytic Reduction and Dechlorination
-
Dissolve the crude nitro-ester from Step A in a suitable solvent such as isopropanol.
-
Transfer the solution to a hydrogenation vessel and add a catalytic amount of 5% Pd/C.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Heat the mixture with vigorous stirring and monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the vessel, vent the hydrogen, and filter off the catalyst.
Step C: Hydrolysis and Isolation
-
To the filtrate from Step B, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours to hydrolyze the ester.
-
After hydrolysis is complete, cool the solution and evaporate the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 4.5.
-
A precipitate of 4-Fluoroanthranilic acid will form. Continue stirring in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the 4-Fluoroanthranilic acid in the mobile phase.
Visualizations
Caption: Synthetic pathway for 4-Fluoroanthranilic acid and potential by-product formation points.
Caption: Troubleshooting workflow for low yield and purity issues.
References
- 1. WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the nitration of fluorinated benzoic acids
Welcome to the technical support center for the nitration of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during these sensitive electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of nitro isomers?
The nitration of fluorinated benzoic acids is prone to yielding a mixture of isomers due to the competing directing effects of the fluorine and carboxylic acid substituents. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. Both are deactivating groups, which slows down the reaction and can reduce selectivity. The final isomer distribution is a delicate balance of these electronic effects and steric hindrance. For instance, in the nitration of 4-fluorobenzoic acid, the major product is typically 4-fluoro-3-nitrobenzoic acid, where the nitro group is positioned ortho to the fluorine and meta to the carboxylic acid.
Q2: My reaction is very slow or incomplete. What can I do?
Both the fluorine and the carboxylic acid groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic substitution. This inherent low reactivity can lead to slow or incomplete reactions. To address this, you can try the following:
-
Increase the temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be aware that this may also lead to the formation of more byproducts and potentially dinitrated products. It is crucial to find an optimal temperature for your specific substrate.
-
Use a stronger nitrating agent: While a standard mixture of concentrated nitric acid and sulfuric acid is typically used, employing fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the nitronium ion (NO₂⁺), the active electrophile.
-
Increase reaction time: Given the deactivated nature of the substrate, a longer reaction time might be necessary for the reaction to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: I am observing significant byproduct formation. How can I minimize this?
Byproduct formation is a common issue. Besides isomeric products, potential side reactions include oxidation of the benzoic acid or other sensitive functional groups and the formation of dinitrated compounds. To minimize byproducts:
-
Maintain low temperatures: Running the reaction at 0°C or even lower can significantly improve selectivity and reduce the formation of unwanted side products.[1] Over-nitration is more likely at higher temperatures.
-
Controlled addition of nitrating agent: Add the nitrating mixture slowly and dropwise to the solution of the fluorinated benzoic acid while ensuring efficient stirring. This helps to maintain a low concentration of the nitronium ion at any given time and dissipates the heat generated from this exothermic reaction.
-
Optimize the stoichiometry: Use a modest excess of the nitrating agent. A large excess will increase the likelihood of dinitration and other side reactions.
Q4: How can I effectively purify the desired nitro-fluorinated benzoic acid isomer?
The separation of nitro isomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Recrystallization: This is often the first method of choice. The selection of an appropriate solvent or solvent system is critical. Mixtures of ethanol (B145695) and water are commonly used. For colored impurities, treatment with activated charcoal during recrystallization can be effective.
-
Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography can be employed. The choice of eluent is key to achieving good separation.
-
pH-mediated separation: A patent for the separation of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-3-nitrobenzoic acid describes a method based on adjusting the pH to selectively precipitate the isomers. This technique could potentially be adapted for other fluorinated benzoic acid isomers.
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to the deactivating nature of the substituents. | Increase reaction time, cautiously increase temperature, or use a more potent nitrating system (e.g., fuming nitric acid). |
| Loss of product during workup or purification. | Optimize the workup procedure, for instance by ensuring complete precipitation. For purification, carefully select the recrystallization solvent to minimize solubility of the desired product at low temperatures. | |
| Poor Regioselectivity (Undesired Isomer Ratio) | Reaction temperature is too high, leading to less selective nitration. | Maintain a low reaction temperature (e.g., 0°C) throughout the addition of the nitrating agent.[1] |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the fluorinated benzoic acid and the nitrating agent. | |
| Formation of Dark-Colored Byproducts (Tars) | Oxidation of the starting material or product. | Maintain low reaction temperatures and ensure controlled, slow addition of the nitrating agent. |
| Side reactions due to impurities in the starting material. | Ensure the purity of the starting fluorinated benzoic acid before proceeding with the nitration. | |
| Dinitration Products Observed | Reaction temperature is too high. | Strictly control the temperature, keeping it as low as feasible for the reaction to proceed. |
| Excess of nitrating agent. | Use a controlled molar excess of the nitrating agent. | |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely and quench it once the starting material is consumed to avoid over-reaction. | |
| Difficulty in Isolating the Product | The product is soluble in the workup solvent (water). | Ensure the aqueous solution is sufficiently acidic during workup to fully protonate the carboxylic acid, thereby minimizing its solubility. |
| The product has oiled out instead of crystallizing. | During recrystallization, ensure the solution is not supersaturated to an extent that it oils out. This can be controlled by the rate of cooling and the amount of solvent used. |
Data Presentation
The regioselectivity of the nitration of fluorinated benzoic acids is highly dependent on the position of the fluorine atom. The following table summarizes the expected major products for the nitration of the three isomers of fluorobenzoic acid.
| Starting Material | Major Nitration Product | Rationale |
| 2-Fluorobenzoic Acid | 2-Fluoro-5-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acid | The fluorine at position 2 directs ortho and para. The para position (5-position) is sterically accessible. The ortho position (3-position) is also electronically favored, but may have some steric hindrance. The carboxylic acid directs meta (to positions 3 and 5). Thus, both 3- and 5-nitro isomers are expected. |
| 3-Fluorobenzoic Acid | 3-Fluoro-2-nitrobenzoic acid & 3-Fluoro-4-nitrobenzoic acid & 5-Fluoro-2-nitrobenzoic acid | The fluorine at position 3 directs ortho (to positions 2 and 4) and para (to position 6, which is equivalent to 2). The carboxylic acid directs meta (to position 5). Nitration at position 2 is favored by the fluorine's ortho-directing effect. Nitration at position 4 is also directed by the fluorine. Position 5 is directed by the carboxylic acid. A complex mixture is likely. A patent describes the formation of 5-fluoro-2-nitrobenzoic acid with 3-fluoro-2-nitrobenzoic acid as a minor isomer. |
| 4-Fluorobenzoic Acid | 4-Fluoro-3-nitrobenzoic acid | The fluorine at position 4 directs ortho (to positions 3 and 5). The carboxylic acid directs meta (also to positions 3 and 5). Both substituents direct the incoming nitro group to the same positions (3 and 5), leading to a higher degree of regioselectivity. The primary product is 4-fluoro-3-nitrobenzoic acid.[1] |
Experimental Protocols
General Safety Precautions: The nitration of aromatic compounds using concentrated nitric and sulfuric acids is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids should be handled with extreme care.
Protocol 1: Nitration of 4-Fluorobenzoic Acid
This protocol is adapted from a known synthesis of 4-fluoro-3-nitrobenzoic acid.[1]
Materials:
-
4-Fluorobenzoic acid (50 g, 0.36 mol)
-
Concentrated sulfuric acid (300 ml)
-
Concentrated nitric acid (150 ml, density 1.42 g/mL)
-
Ice
Procedure:
-
In a flask of appropriate size, carefully add 150 ml of concentrated nitric acid to 300 ml of concentrated sulfuric acid while cooling the mixture in an ice bath to 0°C.
-
To this cold nitrating mixture, add 50 g of 4-fluorobenzoic acid in portions over a period of 30 minutes, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for one hour.
-
Allow the reaction mixture to slowly warm to 20°C and stir for an additional 16 hours.
-
Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid product thoroughly with cold water.
-
Dry the product to obtain 4-fluoro-3-nitrobenzoic acid. A reported yield for this procedure is 47.6 g.[1] The melting point of the product is 123-124°C.[1]
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting common issues in the nitration of fluorinated benzoic acids.
References
Technical Support Center: Optimizing Catalytic Reduction of 2-Nitro-4-fluorobenzoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the catalytic reduction of 2-nitro-4-fluorobenzoic acid to 2-amino-4-fluorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of 2-nitro-4-fluorobenzoic acid?
A1: The most commonly employed catalysts for the reduction of aromatic nitro compounds, including 2-nitro-4-fluorobenzoic acid, are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[1] The choice of catalyst is critical to achieve high yield and selectivity, particularly to avoid side reactions like defluorination.
Q2: What is the primary challenge when reducing 2-nitro-4-fluorobenzoic acid?
A2: The primary challenge is preventing hydrodefluorination (the removal of the fluorine atom), which is a common side reaction during catalytic hydrogenation of halogenated nitroaromatics.[2] Careful selection of the catalyst and optimization of reaction conditions are crucial to minimize this unwanted side reaction. Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.
Q3: What are the typical hydrogen sources for this reduction?
A3: The reduction can be carried out using high-pressure hydrogen gas (H₂), which is common in industrial-scale synthesis.[3][4] Alternatively, transfer hydrogenation using reagents like formic acid or ammonium (B1175870) formate (B1220265) can be employed, which avoids the need for high-pressure hydrogenation equipment.[5]
Q4: How do the substituents (-NO₂, -F, -COOH) on the benzene (B151609) ring influence the reaction?
A4: The nitro group, fluorine atom, and carboxylic acid are all electron-withdrawing groups. This generally increases the rate of hydrogenation of the nitro group. However, the carboxylic acid can also influence the reaction by adsorbing to the catalyst surface or affecting the pH of the reaction medium.
Q5: Can the reduction be performed in an aqueous solution?
A5: Yes, the hydrogenation of nitrobenzoic acids can be effectively carried out in an aqueous solution. This often involves dissolving the acid as an alkali metal salt (e.g., with sodium hydroxide) to maintain a pH between 5 and 7. This can lead to rapid reduction at lower hydrogen pressures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient catalyst activity or loading. 2. Catalyst poisoning (e.g., by sulfur or other impurities). 3. Insufficient hydrogen pressure or transfer agent concentration. 4. Sub-optimal temperature or reaction time. | 1. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). 2. Use a fresh batch of high-purity catalyst. 3. Increase hydrogen pressure or add more hydrogen transfer reagent. 4. Increase the reaction temperature or extend the reaction time. Monitor progress by TLC or LC-MS. |
| Significant Defluorination | 1. Catalyst is too active for dehalogenation (e.g., Pd/C). 2. High reaction temperature or hydrogen pressure. | 1. Switch to a less dehalogenating catalyst, such as Raney Nickel.[5] 2. Lower the reaction temperature and/or hydrogen pressure. 3. Consider using a milder reducing system like formic acid with Raney Nickel.[5] |
| Formation of Intermediates (e.g., nitroso, hydroxylamine) | 1. Incomplete reduction. 2. Insufficient hydrogen availability. | 1. Increase reaction time and/or temperature. 2. Ensure adequate mixing to facilitate mass transfer of hydrogen. 3. Increase hydrogen pressure. |
| Poor Product Solubility/Isolation | 1. The product, this compound, is an amino acid and can be soluble in both acidic and basic aqueous solutions. | 1. Carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. 2. After catalyst filtration, concentrate the solvent and consider recrystallization from a suitable solvent system. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure (atm) | Typical Yield | Notes |
| 10% Pd/C | H₂ | Methanol, Ethanol | 25 - 80 | 1 - 10 | High | Prone to causing defluorination in halogenated substrates.[6] |
| Raney Nickel | H₂ | Methanol, Ethanol | 25 - 60 | 1 - 10 | 80-90% | Generally preferred for halogenated nitroarenes to minimize dehalogenation.[5] |
| Raney Nickel | Formic Acid | Methanol | Room Temp. | Atmospheric | 80-90% | Mild conditions, avoids high-pressure H₂. Good for preserving halogen substituents.[5] |
| Pt/C | H₂ | Various | 25 - 100 | 1 - 50 | High | Effective but can also cause dehalogenation. |
Note: Yields are generalized from literature on similar substituted nitroarenes and may vary for 2-nitro-4-fluorobenzoic acid.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas
This protocol is adapted from general procedures for the hydrogenation of substituted nitrobenzoic acids.
Materials:
-
2-nitro-4-fluorobenzoic acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-nitro-4-fluorobenzoic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight of the substrate) to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-10 atm).[6]
-
Stir the reaction mixture vigorously at a set temperature (e.g., 40-60°C) for 3-10 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake remains wet with solvent during and after filtration.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization.
Protocol 2: Transfer Hydrogenation using Raney Nickel and Formic Acid
This protocol is based on a general method for the selective reduction of nitro compounds.[5]
Materials:
-
2-nitro-4-fluorobenzoic acid
-
Raney Nickel (slurry in water)
-
Methanol
-
90% Formic Acid
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a suspension of 2-nitro-4-fluorobenzoic acid (1.0 eq) and Raney Nickel (approx. 0.2-0.3 g per 5 mmol of substrate) in methanol.[5]
-
With vigorous stirring at room temperature, add 90% formic acid (approx. 2.5 mL per 5 mmol of substrate) dropwise.[5]
-
Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes.[5]
-
Monitor the reaction progress by TLC.
-
After completion, filter the mixture to remove the Raney Nickel catalyst.
-
Evaporate the organic solvent from the filtrate.
-
The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated NaCl solution to remove any remaining formate salts, dried over anhydrous sulfate, and concentrated to yield the product.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. almacgroup.com [almacgroup.com]
- 4. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]
- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Isomer Separation in Fluorobenzoic Acid Analysis
Welcome to the technical support center for resolving isomer separation challenges in the HPLC analysis of fluorobenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and in-depth answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid.
Q1: Why are my 3-fluorobenzoic acid and 4-fluorobenzoic acid isomers co-eluting or showing poor resolution?
Answer: This is a common challenge as these two isomers have very similar physicochemical properties.[1] Here are the primary causes and solutions:
-
Inadequate Mobile Phase pH: The pKa values for 3-fluorobenzoic acid (3.86) and 4-fluorobenzoic acid (4.14) are quite close.[2][3] If the mobile phase pH is not optimal, the ionization state of the two isomers will be too similar to achieve separation.
-
Solution: Operate the mobile phase at a pH that is at least 1.5-2 units below the pKa of the analytes to ensure they are in their non-ionized form.[4][5][6] A mobile phase pH of around 2.5-3.0, achieved by adding 0.1% formic or phosphoric acid, will maximize hydrophobicity differences and improve separation.[5][6]
-
-
Insufficient Stationary Phase Selectivity: A standard C18 column may not provide the necessary selectivity to resolve these closely related isomers.
-
Solution: Consider a stationary phase that offers alternative separation mechanisms. A phenyl-hexyl or biphenyl (B1667301) column can introduce π-π interactions, which can differentiate the isomers based on the position of the fluorine atom. Polar-embedded phases are also an option to enhance selectivity.
-
-
Suboptimal Organic Modifier: The choice and concentration of the organic solvent are critical.
-
Solution: If using acetonitrile, try switching to methanol (B129727) or vice versa. The different solvent properties can alter selectivity. Additionally, perform a gradient optimization, starting with a shallow gradient to maximize the separation of the critical pair.
-
Q2: Why am I observing significant peak tailing for all my fluorobenzoic acid peaks?
Answer: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica (B1680970) surface of the HPLC column can interact with the acidic analytes, leading to tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.0). The low pH protonates the silanol groups (Si-OH), minimizing their ability to interact with the fluorobenzoic acids.[6] Using a modern, high-purity, end-capped column will also significantly reduce the number of available silanol groups.
-
-
Cause 2: Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is near the pKa of the isomers, both ionized and non-ionized forms will exist simultaneously, which can lead to peak distortion.[7]
-
Cause 3: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and cause peak distortion.
-
Solution: Dilute your sample or reduce the injection volume and re-inject. Observe if the peak shape improves.
-
Q3: My retention times are drifting and not reproducible. What is the cause?
Answer: Unstable retention times are typically a sign of an unequilibrated system or a problem with the mobile phase preparation.
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase to ensure a stable chromatographic environment.
-
Solution: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase. If you are running a gradient, ensure the re-equilibration time between runs is adequate.
-
-
Cause 2: Improperly Prepared Mobile Phase: The pH of an unbuffered or poorly buffered mobile phase can be inconsistent, leading to retention time shifts.
-
Solution: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.[6] Use a buffer (e.g., 10-20 mM phosphate (B84403) or formate) if high reproducibility is required, especially if the pH is close to the pKa values. Ensure the mobile phase is well-mixed and degassed.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected elution order for 2-, 3-, and 4-fluorobenzoic acid in reversed-phase HPLC?
In reversed-phase HPLC with an acidic mobile phase (e.g., pH 2.5-3.0), the analytes are in their non-ionized, more hydrophobic form. The elution order is primarily governed by polarity. The pKa values are 2-FBA (3.27), 3-FBA (3.86), and 4-FBA (4.14).[2][3][8] The ortho-isomer (2-FBA) is the most acidic and generally the most polar, leading to the earliest elution. The para-isomer (4-FBA) is the least acidic and typically the most retained. Therefore, the expected elution order is: 2-fluorobenzoic acid , followed by 3-fluorobenzoic acid , and then 4-fluorobenzoic acid .
Q2: What is the ideal mobile phase pH for separating fluorobenzoic acid isomers?
The ideal mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the most acidic isomer (2-fluorobenzoic acid, pKa = 3.27).[2][4] Therefore, a pH in the range of 2.5 to 3.0 is recommended.[6] This suppresses the ionization of the carboxylic acid group on all three isomers, increasing their hydrophobicity and retention on a reversed-phase column, which allows for separation based on subtle differences in their structure.
Q3: Which type of HPLC column is best for this separation?
A standard C18 column from a reputable manufacturer is a good starting point and is often sufficient.[1][4] However, for challenging separations where resolution between the meta and para isomers is critical, a phenyl-hexyl or biphenyl column can provide enhanced selectivity due to π-π interactions with the aromatic rings of the analytes.
Q4: Can I use a gradient elution method?
Yes, a gradient elution can be very effective, especially for complex samples or when analyzing for trace-level impurities. A shallow gradient (e.g., starting with a low percentage of organic modifier and slowly increasing it) can significantly improve the resolution of closely eluting peaks like 3- and 4-fluorobenzoic acid.
Data Presentation
The following tables summarize key data relevant to the HPLC analysis of fluorobenzoic acid isomers.
Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers
| Compound | Isomer Position | pKa Value | Elution Order (Expected) |
| 2-Fluorobenzoic Acid | Ortho | 3.27[2][8] | 1 (Least Retained) |
| 3-Fluorobenzoic Acid | Meta | 3.86[2][3] | 2 |
| 4-Fluorobenzoic Acid | Para | 4.14[2][8] | 3 (Most Retained) |
Table 2: Example HPLC Method Parameters for Isomer Separation
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | General purpose, good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Suppresses ionization of the analytes.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 30% B to 60% B over 15 minutes | Provides good resolution for all isomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 230 nm | Good absorbance for fluorobenzoic acids.[4][9] |
| Injection Vol. | 10 µL | Standard injection volume. |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of each fluorobenzoic acid reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase (e.g., 50:50 Acetonitrile:Water).[4]
-
Working Standard Mixture (10 µg/mL): Create a mixed working standard by diluting the stock solutions. For example, pipette 100 µL of each of the three stock solutions into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the fluorobenzoic acid isomers in the mobile phase to achieve a final concentration within the expected calibration range (e.g., 1-100 µg/mL).[9] Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
Protocol 2: HPLC System Operation and Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both solvents using sonication or vacuum filtration.[4]
-
System Startup and Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial gradient conditions (e.g., 70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase) at the beginning to ensure a clean system, followed by the standard mixture and then the unknown samples.
-
Data Acquisition: Start the sequence. Monitor the chromatograms for peak shape, resolution, and retention time stability.
-
Data Processing: After the run is complete, integrate the peaks of interest. Use the peak areas from the known standard to quantify the amount of each isomer in the unknown samples.
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of fluorobenzoic acid isomers.
Caption: Troubleshooting workflow for common HPLC separation issues.
Caption: Relationship between key HPLC parameters and separation outcome.
References
- 1. s4science.at [s4science.at]
- 2. benchchem.com [benchchem.com]
- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Preventing tar-like by-product formation in fluoroisatin reactions.
Welcome to the technical support center for fluoroisatin reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of tar-like by-products during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving fluoroisatin, with a focus on preventing the formation of tarry impurities.
| Issue | Potential Cause | Recommended Solution |
| Dark, tar-like by-products form during the reaction. | Incomplete dissolution of reactants: Localized overheating and decomposition can occur if solid reactants are not fully dissolved before heating. | Ensure all solid reactants are fully dissolved in the solvent before initiating heating. Vigorous stirring is crucial. |
| Prolonged reaction time or excessive heat: Fluoroisatin or its derivatives may be unstable under prolonged heating, leading to decomposition and polymerization. | Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily long reaction times. If possible, conduct the reaction at a lower temperature for a longer period. | |
| Harsh reaction conditions (e.g., strong acids): Strong acidic conditions can promote side reactions and degradation of the isatin (B1672199) core. | Consider using milder reaction conditions. For example, in Schiff base formation, conducting the reaction in a water suspension medium without an acid catalyst has been shown to be effective and clean.[1][2] | |
| Impure starting materials: Impurities in the fluoroisatin or other reactants can act as catalysts for decomposition. | Use highly purified starting materials. If the purity of the fluoroisatin is uncertain, consider purifying it by recrystallization before use. | |
| Brownish precipitate or discoloration of the product. | Minor side reactions or oxidation: The reactive nature of the isatin carbonyl groups can lead to various side reactions. | Rapidly cool the reaction mixture after completion to minimize the formation of colored impurities. Purification of the crude product by column chromatography or recrystallization may be necessary. |
| Low yield of the desired product. | Decomposition of the starting material or product: The desired product may be sensitive to the reaction or work-up conditions. | Test the stability of your product under the work-up conditions (e.g., acidic or basic washes) on a small scale before applying it to the entire batch.[3] |
| Sub-optimal reaction conditions: The chosen solvent, temperature, or catalyst may not be ideal for the specific transformation. | Screen different solvents and temperatures to find the optimal conditions for your reaction. For instance, in some cases, using water as a solvent can lead to cleaner reactions compared to organic solvents.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is "tar" formation and how can I prevent it?
A5: "Tar" refers to the formation of dark, viscous, and often intractable byproducts. In the context of isatin synthesis, this can be caused by the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions. Ensuring that the aniline (B41778) starting material is fully dissolved before proceeding with the reaction can help minimize tar formation.[4]
Q2: How can I optimize my fluoroisatin reaction to minimize by-products?
A2: Optimization is key to preventing the formation of tar-like substances. Consider the following factors:
-
Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.[4]
-
Solvent: The choice of solvent is critical. For Schiff base synthesis with 5-fluoroisatin (B27256), using a water suspension medium has been reported to provide good yields cleanly without the need for organic solvents or acid catalysts.[1][2]
-
Purity of Reactants: Always use high-purity fluoroisatin and other reagents. Impurities can initiate or catalyze decomposition pathways.
-
Reaction Time: Monitor your reaction by a suitable method (e.g., TLC, LC-MS) and stop the reaction as soon as the starting material is consumed to avoid product degradation.
Q3: Are there any specific experimental protocols that are known to be "cleaner"?
A3: Yes, for the synthesis of Schiff bases from 5-fluoroisatin, a procedure using a water suspension medium has been shown to be efficient and avoids the use of harsh organic solvents and acid catalysts, which can contribute to by-product formation.[1][2] See the detailed experimental protocol below.
Experimental Protocols
Key Experiment: Synthesis of bis-Schiff Bases of 5-Fluoroisatin in a Water Suspension Medium
This protocol is adapted from a literature procedure known for its clean reaction profile and high yields.[1]
Materials:
-
5-Fluoroisatin
-
Aromatic primary bis-amine (e.g., 3,3'-diaminodiphenylmethane)
-
Water
Procedure:
-
A mixture of powdered crystalline 5-fluoroisatin (1.0 eq) and the aromatic primary bis-amine (0.5 eq) is stirred in a minimal amount of water at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
The crystalline powder that forms is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Troubleshooting workflow for tar-like by-product formation.
Caption: Logical relationships between causes and mitigation strategies.
References
- 1. Synthesis of Some New bis-Schiff Bases of Isatin and 5-Fluoroisatin in a Water Suspension Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of some new bis-Schiff bases of isatin and 5-fluoroisatin in a water suspension medium. | Semantic Scholar [semanticscholar.org]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
Technical Support Center: 2-Amino-4-fluorobenzoic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-4-fluorobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solutions |
| Discoloration of solid this compound (e.g., turning yellow or brown) during storage. | - Photodegradation: Exposure to light, especially UV light, can induce degradation. - Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat. - Contamination: Presence of impurities that are less stable. | - Storage: Store the compound in a tightly sealed, amber-colored vial or a container protected from light. Store in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage. - Purity Check: Verify the purity of the material using a suitable analytical method like HPLC. |
| Unexpected peaks observed in HPLC analysis of a freshly prepared solution. | - Solvent Impurities: The solvent used for dissolution may contain impurities. - Interaction with Solvent: The compound may react with certain solvents, especially if the solvent is not of high purity or contains reactive species. - Rapid Degradation: The compound might be unstable in the chosen solvent system. | - Solvent Quality: Use high-purity (HPLC grade) solvents and freshly prepared solutions. - Solvent Selection: Test the solubility and stability in a few different common solvents (e.g., methanol (B129727), acetonitrile, water at different pH values) to find the most suitable one. - Control Sample: Analyze a blank solvent injection to rule out solvent-based impurities. |
| Loss of assay (potency) of this compound in solution over a short period. | - Hydrolysis: The amino or carboxylic acid group may undergo hydrolysis, especially at extreme pH values. - Photodegradation: Exposure of the solution to ambient or UV light. | - pH Control: Prepare solutions in buffered media if pH sensitivity is observed. Determine the optimal pH for stability. - Light Protection: Prepare and store solutions in amber-colored volumetric flasks or protect clear glassware with aluminum foil. |
| Inconsistent results in kinetic studies or reaction monitoring. | - Thermal Degradation: If reactions are performed at elevated temperatures, the compound may be degrading. - Oxidative Degradation: Sensitivity to dissolved oxygen in the reaction mixture. | - Temperature Control: Run control experiments at the reaction temperature without other reactants to assess thermal stability. - Inert Atmosphere: If oxidative degradation is suspected, degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure and data from similar compounds like p-aminobenzoic acid, the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to light can lead to oxidation of the amino group and potential polymerization. The presence of the fluorine atom may influence the electron distribution and thus the susceptibility to photodegradation.
-
Oxidative Degradation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, as well as colored polymeric products.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a probable degradation pathway, leading to the formation of 3-fluoroaniline.
-
pH-Dependent Hydrolysis: While the amide bond is not present, extreme pH conditions could potentially lead to instability, although this is generally less common for the parent amino acid compared to its derivatives.
Q2: What are the likely degradation products of this compound?
-
From Photodegradation/Oxidation: Hydroxylated derivatives (e.g., 2-amino-5-hydroxy-4-fluorobenzoic acid), oxidized species where the amino group is converted to a nitroso or nitro group, and colored polymers.
-
From Thermal Degradation: 3-Fluoroaniline (from decarboxylation).
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, store this compound in a cool, dry, and dark place in a tightly sealed container. For long-term storage, consider an inert atmosphere (nitrogen or argon). Solutions should be freshly prepared and protected from light. For aqueous solutions, storage for more than a day is not recommended.[1]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradation products.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate expected trends, as specific published stability data is limited.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Parameters | Duration | Degradation (%) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 1 M HCl | 24 hours | ~5% | Minor unidentified polar degradants |
| Basic Hydrolysis | 1 M NaOH | 24 hours | ~8% | Minor unidentified polar degradants |
| Oxidative | 6% H₂O₂ | 24 hours | ~15% | Oxidized and colored polymeric products |
| Thermal | 80°C (Solid) | 48 hours | ~10% | 3-Fluoroaniline |
| Photolytic | UV light (254 nm) | 12 hours | ~20% | Hydroxylated derivatives, colored polymers |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours. After exposure, cool and prepare a solution of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol/water) to UV light (254 nm) in a photostability chamber for 12 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC with a UV/PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or optimized wavelength based on UV spectrum).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound suitable for pilot scale?
A1: A common and scalable route starts from 4-fluorotoluene (B1294773). This multi-step synthesis involves:
-
Nitration of 4-fluorotoluene to yield 4-fluoro-2-nitrotoluene (B1294404).
-
Oxidation of the methyl group of 4-fluoro-2-nitrotoluene to a carboxylic acid, forming 4-fluoro-2-nitrobenzoic acid.
-
Reduction of the nitro group of 4-fluoro-2-nitrobenzoic acid to an amine, yielding the final product, this compound.[1]
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Each step has specific hazards that are amplified at the pilot scale:
-
Nitration: This step is highly exothermic and can lead to thermal runaway.[2] The use of mixed acids (sulfuric and nitric acid) is corrosive. Proper temperature control, slow addition of reagents, and emergency quenching procedures are critical. Continuous-flow reactors are often recommended for nitration reactions at scale to improve heat management and safety.[3]
-
Oxidation: Depending on the oxidant used (e.g., potassium permanganate (B83412), nitric acid), this step can also be highly exothermic and may generate hazardous by-products or involve corrosive materials.[4]
-
Catalytic Hydrogenation (Reduction): This step typically involves flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). An inert atmosphere must be maintained during catalyst handling, and the reactor must be properly rated for pressure and equipped with safety reliefs.
Q3: What are the expected yields and purity for this process at a pilot scale?
A3: Yields and purity can vary depending on the optimization of each step. However, a well-controlled process should aim for an overall yield of 60-70%. The final product purity should be high, typically >98% (HPLC), to be suitable as a pharmaceutical intermediate.[5][6]
Experimental Protocols
Step 1: Nitration of 4-Fluorotoluene
Objective: To synthesize 4-fluoro-2-nitrotoluene.
Materials & Equipment:
-
Jacketed glass-lined reactor (e.g., 50 L) with temperature control, overhead stirrer, and addition funnel.
-
4-Fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68-70%)
-
Ice/water bath for cooling
-
Quenching vessel with ice water
Procedure:
-
Charge the reactor with concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C with constant stirring.
-
Slowly add 4-fluorotoluene to the sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in a separate vessel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for another 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly transfer the reaction mixture to a quenching vessel containing ice water with vigorous stirring.
-
Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 4-fluoro-2-nitrotoluene.
Step 2: Oxidation of 4-Fluoro-2-nitrotoluene
Objective: To synthesize 4-fluoro-2-nitrobenzoic acid.
Materials & Equipment:
-
Jacketed reactor with reflux condenser, temperature control, and overhead stirrer.
-
4-Fluoro-2-nitrotoluene
-
Potassium Permanganate (KMnO4)
-
Water
-
Sodium bisulfite
-
Hydrochloric acid
Procedure:
-
Charge the reactor with water and 4-fluoro-2-nitrotoluene.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add potassium permanganate in portions, maintaining the temperature between 90-100 °C. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue to heat the mixture at reflux for 4-6 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide by-product.
-
To the filtrate, add sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-fluoro-2-nitrobenzoic acid.
Step 3: Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzoic acid
Objective: To synthesize this compound.
Materials & Equipment:
-
High-pressure autoclave (hydrogenator) with a stirrer, temperature and pressure controls.
-
4-Fluoro-2-nitrobenzoic acid
-
Palladium on Carbon (5-10% Pd/C) catalyst
-
Methanol or Ethanol as a solvent
-
Nitrogen gas for inerting
Procedure:
-
Charge the autoclave with 4-fluoro-2-nitrobenzoic acid and the solvent (e.g., methanol).
-
Under a nitrogen atmosphere, carefully add the Pd/C catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to 40-60 °C with efficient stirring.
-
Monitor the reaction progress by hydrogen uptake and HPLC analysis. The reaction is typically complete in 4-8 hours.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Troubleshooting Guides
Nitration Step
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly increase the amount of nitrating agent. Ensure efficient mixing. |
| Product loss during workup. | Ensure complete phase separation. Minimize the amount of washing solutions. | |
| Formation of Isomers (e.g., 2-fluoro-4-nitrotoluene) | Incorrect reaction temperature. | Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture. |
| Runaway Reaction | Poor temperature control; addition of nitrating agent is too fast. | Ensure the cooling system is adequate for the scale. Add the nitrating agent slowly and monitor the internal temperature closely. Have a quenching plan in place. |
Oxidation Step
| Issue | Potential Cause | Recommended Solution |
| Incomplete Oxidation | Insufficient amount of oxidant (KMnO4). | Add KMnO4 until a faint pink color persists in the reaction mixture. |
| Low reaction temperature. | Ensure the reaction is maintained at a vigorous reflux. | |
| Low Yield | Product is soluble in the filtrate. | Ensure the pH is sufficiently low (1-2) for complete precipitation. Cool the mixture thoroughly before filtration. |
| Difficult Filtration | Fine particles of MnO2. | Use a filter aid like celite. Allow the MnO2 to settle before decanting the supernatant for filtration. |
Reduction (Hydrogenation) Step
| Issue | Potential Cause | Recommended Solution |
| Stalled Reaction | Catalyst poisoning or deactivation. | Ensure the starting material and solvent are free of impurities (e.g., sulfur compounds). Increase catalyst loading if necessary. |
| Insufficient hydrogen pressure or poor mixing. | Check for leaks in the hydrogenation system. Increase stirrer speed to improve gas-liquid mass transfer. | |
| Dehalogenation (loss of Fluorine) | Catalyst is too active or reaction temperature is too high. | Use a less active catalyst or add a catalyst moderator. Lower the reaction temperature and pressure.[7] |
| Product Purity Issues | Incomplete reaction or presence of by-products. | Monitor the reaction to completion using HPLC. Purify the final product by recrystallization. |
Quantitative Data Summary
| Parameter | Nitration | Oxidation | Hydrogenation | Reference |
| Temperature | 0-10 °C | 90-100 °C | 40-60 °C | [1][6] |
| Reaction Time | 3-5 hours | 4-8 hours | 4-10 hours | [1][6] |
| Pressure | Atmospheric | Atmospheric | 4-10 bar | [6] |
| Typical Yield | >90% | 70-80% | >95% | [5][6] |
| Purity (after step) | >95% (GC) | >95% (HPLC) | >98% (HPLC) | [5][6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 4-Fluoroanthranilic Acid with Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Fluoroanthranilic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Physicochemical Properties of 4-Fluoroanthranilic Acid
A foundational understanding of the physicochemical properties of 4-Fluoroanthranilic acid is crucial for developing a successful purification strategy.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₇H₆FNO₂ | Influences molecular weight and polarity. |
| Molecular Weight | 155.13 g/mol | A key parameter for mass-based detection and characterization. |
| Appearance | White to off-white crystalline powder | Visual identification of the solid material. |
| Polarity | Moderately polar, zwitterionic potential | Due to the presence of both an acidic carboxylic group and a basic amino group, its charge state is pH-dependent, significantly impacting its interaction with stationary and mobile phases. |
| Solubility | Soluble in polar organic solvents like methanol (B129727), ethanol, and acetone; sparingly soluble in water. | Guides the choice of solvents for sample preparation and the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 4-Fluoroanthranilic acid using column chromatography?
4-Fluoroanthranilic acid presents unique purification challenges due to its zwitterionic nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to strong interactions with silica (B1680970) gel, resulting in poor separation, peak tailing, and even irreversible binding to the column.[1] The aromatic ring can also participate in π-π interactions with certain stationary phases, further complicating the separation.[2]
Q2: Which chromatographic technique is most suitable for purifying 4-Fluoroanthranilic acid?
While traditional normal-phase chromatography on silica gel can be attempted, it often leads to the issues mentioned above. Therefore, alternative techniques are generally more effective:
-
Reversed-Phase Chromatography (RPC): This is a highly versatile and widely used method for purifying polar and ionizable compounds.[3] By using a non-polar stationary phase (like C18) and a polar mobile phase, the retention can be controlled by adjusting the mobile phase's polarity and pH.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[4] Since the charge of 4-Fluoroanthranilic acid is pH-dependent, IEC can be a powerful tool for its purification. Cation-exchange chromatography would be suitable at a pH where the amino group is protonated.
Q3: How do I choose the right stationary phase?
-
For Normal-Phase: If attempting normal-phase chromatography, standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) can be used.[5] However, be prepared for potential issues with peak shape and recovery. Using a less acidic silica gel or deactivating it with a base like triethylamine (B128534) might improve results.
-
For Reversed-Phase: C18-functionalized silica is the most common choice for RPC and is a good starting point for 4-Fluoroanthranilic acid.[3][6]
-
For Ion-Exchange: A weak or strong cation-exchange resin can be used, depending on the desired selectivity and the pH of the mobile phase.[4]
Q4: How do I select and optimize the mobile phase?
The mobile phase composition is critical for a successful separation.
-
Normal-Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. For acidic compounds like 4-Fluoroanthranilic acid, adding a small amount of a competing acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Reversed-Phase: A mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol is common. The pH of the aqueous component should be buffered to control the ionization state of the analyte. For 4-Fluoroanthranilic acid, a mobile phase pH of 2-3 is a good starting point to protonate the carboxylic acid and ensure consistent retention.[7] Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferable if the fractions need to be lyophilized.
-
Ion-Exchange: Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase to displace the bound analyte from the resin.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of 4-Fluoroanthranilic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or No Elution of the Compound | Strong Adsorption to Silica Gel: The zwitterionic nature of 4-Fluoroanthranilic acid can cause it to bind irreversibly to the acidic silanol (B1196071) groups on the silica surface. | - Switch to Reversed-Phase or Ion-Exchange Chromatography: These methods are better suited for ionizable compounds.[1] - Modify the Mobile Phase: For normal-phase, add a competitive acid (e.g., 1% acetic acid) to the eluent to protonate the amino group and reduce its interaction with silica. - Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites. |
| Significant Peak Tailing | Secondary Interactions with Stationary Phase: The amino group can interact strongly with residual silanol groups on silica-based columns, leading to tailing. Mixed Ionization States: If the mobile phase pH is close to the pKa of either the carboxylic acid or the amino group, the compound may exist in multiple ionization states, causing peak broadening and tailing. | - Control the Mobile Phase pH: In reversed-phase chromatography, use a buffer to maintain a consistent pH, ideally 1.5-2 pH units away from the pKa values of the functional groups. - Use End-Capped Columns: For RPC, select a column where the residual silanol groups have been chemically capped to minimize these interactions. - Add a Mobile Phase Modifier: In normal-phase, adding a small amount of acid can improve peak shape. |
| Poor Separation from Impurities | Inappropriate Mobile Phase Polarity: The polarity of the mobile phase may not be optimal to resolve 4-Fluoroanthranilic acid from impurities. Co-elution of Structurally Similar Impurities: Isomers or closely related compounds may have very similar retention times. | - Optimize the Gradient: In both normal-phase and reversed-phase, a shallow gradient around the elution point of the target compound can improve resolution.[8] - Try a Different Solvent System: For example, switching from a hexane/ethyl acetate system to a dichloromethane (B109758)/methanol system in normal-phase can alter the selectivity. - Change the Stationary Phase: If resolution is still poor, a different type of stationary phase (e.g., a cyano- or phenyl-bonded phase in RPC) may provide the necessary selectivity. |
| Low Recovery of the Purified Compound | Irreversible Adsorption: As mentioned, the compound may be permanently stuck on a normal-phase column. Decomposition on the Column: Some compounds can degrade on acidic silica gel.[9] Sample Precipitation: The compound may precipitate on the column if the mobile phase is a poor solvent for it. | - Use a Milder Stationary Phase: Consider using neutral alumina (B75360) instead of silica gel for normal-phase chromatography. - Ensure Sample Solubility: Dissolve the crude sample in a minimal amount of a solvent that is compatible with the mobile phase. If solubility is an issue, consider dry loading. - Check for Degradation: Analyze the crude mixture and the collected fractions by TLC or HPLC to see if new, unexpected spots or peaks appear. |
Experimental Protocols
The following are starting-point protocols for the purification of 4-Fluoroanthranilic acid. Optimization will likely be necessary based on the specific impurity profile of the crude material.
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This method is a starting point but may require significant optimization due to the challenges of using silica gel with this compound.
1. Materials:
-
Crude 4-Fluoroanthranilic acid
-
Silica gel (230-400 mesh)
-
Hexane (or Dichloromethane)
-
Ethyl acetate (or Methanol)
-
Acetic acid (or Formic acid)
2. Mobile Phase Preparation:
-
Prepare a series of mobile phases with increasing polarity. A good starting point is a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate), with 1% acetic acid added to all mobile phases.
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica.
4. Sample Loading:
-
Wet Loading: Dissolve the crude 4-Fluoroanthranilic acid in a minimal amount of a solvent that is more polar than the initial mobile phase (e.g., dichloromethane or ethyl acetate). Carefully apply the sample to the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
6. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4-Fluoroanthranilic acid.
Protocol 2: Reversed-Phase Preparative HPLC
This is often the more reliable method for purifying polar, ionizable compounds.
1. Materials:
-
Crude 4-Fluoroanthranilic acid
-
C18-functionalized silica gel (pre-packed preparative column)
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
Formic acid (or Trifluoroacetic acid, TFA)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
3. Method Development (Analytical Scale):
-
Before attempting a preparative separation, it is highly recommended to develop a method on an analytical HPLC system with a C18 column to determine the optimal gradient. A typical starting gradient would be 5-95% Mobile Phase B over 20-30 minutes.
4. Scaling Up to Preparative Scale:
-
Once an analytical method is established, it can be scaled up to a preparative column. The flow rate and injection volume should be adjusted based on the dimensions of the preparative column.[10][11]
5. Sample Preparation:
-
Dissolve the crude 4-Fluoroanthranilic acid in a solvent mixture that is similar to or weaker than the initial mobile phase conditions (e.g., 5-10% acetonitrile in water with 0.1% formic acid).
6. Purification and Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample and run the scaled-up gradient.
-
Collect fractions based on the UV detector signal.
7. Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a powder.
Visualizing Experimental Workflows
General Column Chromatography Workflow
Caption: A typical workflow for purifying a compound using column chromatography.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in chromatography.
References
- 1. biotage.com [biotage.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. sorbtech.com [sorbtech.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to 2-Amino-4-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. Among the array of fluorinated building blocks, aminofluorobenzoic acids are of particular interest due to their versatile reactivity. This guide provides an objective comparison of two key isomers, 2-Amino-4-fluorobenzoic acid and 2-Amino-5-fluorobenzoic acid, focusing on their performance in chemical synthesis, supported by available data and experimental context.
Physicochemical Properties: A Tale of Two Isomers
The position of the fluorine atom on the anthranilic acid backbone significantly influences the electronic environment and, consequently, the physical and chemical properties of the molecule.
| Property | This compound | 2-Amino-5-fluorobenzoic Acid |
| CAS Number | 446-32-2 | 446-08-2 |
| Molecular Formula | C₇H₆FNO₂ | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol | 155.13 g/mol |
| Melting Point | 192-196 °C | 181-183 °C[1] |
| pKa | Not explicitly found in searches | Computed values are available and related to HOMO-LUMO energy differences[2] |
Performance in Synthesis: Reactivity and Applications
Both isomers are valuable precursors in the synthesis of a range of biologically active compounds, particularly heterocyclic systems like quinazolines and quinolones. The choice between the two often depends on the desired substitution pattern in the final product and the nuanced electronic effects the fluorine atom imparts.
This compound has been noted for its role as a key intermediate in the synthesis of important pharmaceutical compounds.[3] Its utility is highlighted in the preparation of benzothiazole (B30560) derivatives with applications in cancer therapy.[3]
2-Amino-5-fluorobenzoic Acid is a crucial precursor for a variety of synthetic drugs, including antiviral agents against HIV and herpes viruses, as well as compounds for treating diabetes and cancer.[4] It is also a key starting material for quinoline-class fungicides and herbicides.[4] Furthermore, it finds a unique application in biotechnology for the counterselection of the TRP1 genetic marker in yeast.[5][6]
While direct comparative studies with quantitative yield and reaction kinetic data for the same reaction are scarce in the reviewed literature, the reactivity of halogenated anthranilic acids is generally influenced by the electronic effects of the halogen.[7] The strong electron-withdrawing inductive effect of fluorine can impact the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon, thereby influencing the course and efficiency of cyclization and condensation reactions.
Experimental Protocols: Synthesis of the Precursors
Detailed synthetic protocols for both isomers have been reported, providing pathways for their preparation in a laboratory setting.
Synthesis of 2-Amino-5-fluorobenzoic Acid
One reported method involves the condensation of 4-fluoroaniline (B128567) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidation.[8]
Experimental Workflow for the Synthesis of 2-Amino-5-fluorobenzoic Acid:
Caption: Synthetic pathway for 2-Amino-5-fluorobenzoic acid.
Another established route involves the catalytic hydrogenation of 2-methyl-4-fluoronitrobenzene followed by oxidation.[4]
Synthesis of this compound
A common synthetic approach for this compound involves the nitration of a 4-fluorohalogenobenzoic acid followed by catalytic reduction.[9]
Logical Relationship in the Synthesis of this compound:
Caption: Key steps in the synthesis of this compound.
Conclusion: Selecting the Appropriate Isomer
The choice between this compound and 2-Amino-5-fluorobenzoic acid in a synthetic campaign is dictated by the specific requirements of the target molecule.
-
This compound is a crucial building block for specific, high-value pharmaceutical compounds where the fluorine at the 4-position is essential for biological activity or for directing subsequent synthetic transformations.
-
2-Amino-5-fluorobenzoic acid offers a different substitution pattern and has a broader range of documented applications in the synthesis of various bioactive compounds and as a tool in molecular biology.
While this guide summarizes the available information, the lack of direct comparative experimental data in the literature highlights a gap in the understanding of the subtle yet significant differences in the synthetic performance of these two isomers. Researchers are encouraged to perform in-house comparative studies to determine the optimal precursor for their specific synthetic targets, considering factors such as reaction yield, purity of the final product, and overall process efficiency. The electronic and steric effects of the fluorine atom's position will undoubtedly play a critical role in these outcomes.
References
- 1. 2-Amino-5-fluorobenzoic acid | CAS#:446-08-2 | Chemsrc [chemsrc.com]
- 2. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. JPH0586000A - Method for producing this compound - Google Patents [patents.google.com]
A Comparative Analysis of 2-, 3-, and 4-Fluorobenzoic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, reactivity, and biological significance of the ortho, meta, and para isomers of fluorobenzoic acid.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability. The fluorobenzoic acids, as simple fluorinated building blocks, are pivotal starting materials in the synthesis of a wide array of pharmaceuticals and agrochemicals. The positional isomerism of the fluorine atom on the benzoic acid ring gives rise to distinct physicochemical and biological properties. This guide provides a comprehensive comparative analysis of 2-, 3-, and 4-fluorobenzoic acid, offering researchers, scientists, and drug development professionals a critical resource for selecting the appropriate isomer for their specific application.
Physicochemical Properties: A Tale of Three Isomers
The position of the highly electronegative fluorine atom on the aromatic ring significantly influences the acidity, melting point, boiling point, and solubility of the fluorobenzoic acid isomers. These differences are critical in determining their reactivity and behavior in biological systems.
The most striking difference among the isomers is their acidity (pKa). 2-Fluorobenzoic acid is a considerably stronger acid than its meta and para counterparts. This is attributed to the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group enhances its acidity through a combination of a strong electron-withdrawing inductive effect and steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, stabilizing the carboxylate anion.[1][2][3] In the meta position, the inductive effect is still significant, making 3-fluorobenzoic acid more acidic than benzoic acid. For the para isomer, the electron-donating resonance effect of the fluorine atom partially counteracts its inductive effect, resulting in an acidity that is only slightly greater than benzoic acid.[2][3]
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | Benzoic Acid (for reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₆O₂ |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 182-184 | 122.4 |
| Boiling Point (°C) | ~259 (decomposes) | ~251 | ~254 | 249 |
| pKa (at 25 °C) | 3.27 | 3.86 | 4.14 | 4.20 |
| Solubility in Water | Slightly soluble | Soluble | Very slightly soluble in cold water, soluble in hot water | Slightly soluble |
Note: The reported values are aggregated from multiple sources and may vary slightly depending on the experimental conditions.[1][4]
Spectroscopic Properties: A Comparative Overview
The isomeric position of the fluorine atom leads to distinct patterns in their NMR and IR spectra, which are crucial for their identification and characterization.
| Isomer | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Key IR Absorptions (cm⁻¹) |
| 2-Fluorobenzoic Acid | Aromatic protons typically appear in a complex multiplet. The carboxylic acid proton is a broad singlet. | The carbon bearing the fluorine (C-F) shows a characteristic large one-bond coupling constant (¹JCF). | C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-F stretch. |
| 3-Fluorobenzoic Acid | Aromatic protons exhibit distinct splitting patterns due to fluorine coupling. The carboxylic acid proton is a broad singlet. | The C-F bond results in observable coupling constants for the aromatic carbons. | C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-F stretch. |
| 4-Fluorobenzoic Acid | Aromatic protons often appear as two distinct multiplets due to symmetry. The carboxylic acid proton is a broad singlet around 13.1 ppm.[5] | The C-F bond leads to characteristic splitting of the carbon signals. Key shifts include ~166.8, 164.1, 132.6, 127.8, and 116.0 ppm.[5][6] | C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-F stretch. |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and instrument frequency. The data presented is a generalized representation.[5][6][7][8][9][10][11][12]
Synthesis and Reactivity
The synthesis of fluorobenzoic acid isomers can be achieved through several routes, with the choice of method often depending on the desired isomer and available starting materials.
Experimental Protocols
Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid:
This method is a variation of the Balz-Schiemann reaction.
-
Diazotization: Anthranilic acid is suspended in a suitable solvent (e.g., methoxyethyl methyl ether) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is added slowly to form the diazonium salt.
-
Fluorination: A fluorinating agent, such as anhydrous hydrogen fluoride, is introduced to the diazonium salt solution.
-
Thermal Decomposition: The resulting diazonium fluoroborate is isolated and gently heated to induce decomposition, yielding 2-fluorobenzoic acid.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization.
Caption: Synthesis of 2-Fluorobenzoic Acid.
Synthesis of 3-Fluorobenzoic Acid from 3-Aminobenzoic Acid:
A similar diazotization-fluorination strategy can be employed starting from 3-aminobenzoic acid.
-
Diazotization: 3-Aminobenzoic acid is dissolved in an acidic solution and treated with sodium nitrite at low temperatures to form the corresponding diazonium salt.
-
Fluorination: The diazonium salt is then reacted with a source of fluoride, such as fluoroboric acid, to introduce the fluorine atom.
-
Decomposition and Isolation: The resulting diazonium fluoroborate is decomposed, typically by heating, to yield 3-fluorobenzoic acid, which is then isolated and purified.
Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction:
This is a well-established method for the synthesis of the para isomer.[4][13]
-
Esterification and Diazotization: 4-Aminobenzoic acid is first protected as its ethyl ester. The ester is then diazotized using sodium nitrite in the presence of a strong acid.[13]
-
Fluorination: The diazonium salt is treated with fluoroboric acid to precipitate the diazonium fluoroborate salt.[13]
-
Thermal Decomposition: The isolated and dried diazonium fluoroborate is heated to induce decomposition, yielding ethyl 4-fluorobenzoate (B1226621).[13]
-
Hydrolysis: The ethyl ester is then hydrolyzed under basic conditions, followed by acidification, to afford 4-fluorobenzoic acid.[13]
Comparative Reactivity
The electronic effects of the fluorine atom also influence the reactivity of the carboxyl group. The strong electron-withdrawing nature of the fluorine in the ortho and meta positions increases the electrophilicity of the carbonyl carbon, making these isomers generally more reactive towards nucleophilic acyl substitution, such as esterification, compared to the para isomer.[14][15] However, the steric hindrance from the ortho-fluoro group can slightly decrease the reaction rate compared to what would be expected based on electronic effects alone.
Biological Activity and Metabolic Fate
While the fluorobenzoic acids themselves are not typically the active pharmaceutical ingredient, they are crucial components of many bioactive molecules. The position of the fluorine atom can significantly impact the biological activity of the final compound.
Comparative Cytotoxicity
Direct comparative studies on the cytotoxicity of the three isomers are limited. However, studies on derivatives suggest that the position of the fluorine atom is a critical determinant of biological activity. For meaningful comparison, it is essential to evaluate the isomers under identical experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a general method to assess the cytotoxic effects of the fluorobenzoic acid isomers on a cancer cell line (e.g., HeLa or MCF-7).
-
Cell Seeding: Seed cells into 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of each fluorobenzoic acid isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each isomer.
Note: Specific cell lines, concentrations, and incubation times should be optimized for each experiment.[1]
Metabolic Fate
The metabolic pathways of the fluorobenzoic acid isomers have been studied, particularly in microbial systems, and reveal distinct degradation routes.
-
2-Fluorobenzoic Acid: The metabolism of 2-fluorobenzoate (B1215865) can proceed via a defluorination reaction to form catechol.[1]
-
3-Fluorobenzoic Acid: The degradation of 3-fluorobenzoate (B1230327) is less common. One pathway involves a 1,2-dioxygenation to form 3-fluorocatechol, which can be a dead-end metabolite. An alternative, more productive pathway begins with a 1,6-dioxygenation.[1][16]
-
4-Fluorobenzoic Acid: The degradation of 4-fluorobenzoate can proceed through the formation of 4-fluorocatechol (B1207897) or via a novel pathway involving the formation of 4-hydroxybenzoate.[16]
Caption: Simplified Metabolic Pathways of Fluorobenzoic Acid Isomers.
Conclusion
The choice between 2-, 3-, and 4-fluorobenzoic acid is a critical decision in the design and synthesis of novel compounds. The ortho isomer offers the highest acidity and unique reactivity due to the ortho effect. The meta isomer provides a strong inductive effect without the counteracting resonance effect seen in the para position. The para isomer, while less acidic, is a common motif in many established pharmaceuticals. This guide provides a foundational understanding of the key differences between these isomers, empowering researchers to make informed decisions in their synthetic and drug discovery endeavors. Further side-by-side experimental comparisons, particularly in biological systems, are warranted to fully elucidate the nuanced structure-activity relationships of these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [m.chemicalbook.com]
- 6. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ekwan.github.io [ekwan.github.io]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
The Structural Dance: Unraveling the Structure-Activity Relationship of 2-Amino-4-fluorobenzoic Acid Derivatives in EGFR Inhibition
A deep dive into the pharmacological significance of 2-Amino-4-fluorobenzoic acid reveals its pivotal role as a versatile scaffold in the design of potent enzyme inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression. This guide provides a comparative analysis of its derivatives, elucidating the intricate relationship between chemical structure and biological activity, supported by quantitative data and detailed experimental methodologies.
This compound serves as a crucial starting material in the synthesis of a multitude of pharmacologically active compounds.[1][2][3] Its unique structure, featuring an amino group, a carboxylic acid, and a fluorine atom on a benzene (B151609) ring, offers multiple points for chemical modification, making it a prized building block in medicinal chemistry. Notably, it is a key precursor in the synthesis of irreversible EGFR inhibitors like Dacomitinib and Afatinib, which are used in the treatment of non-small cell lung cancer.[1][3] The fluorine substitution is particularly significant as it can enhance metabolic stability and binding affinity of the resulting drug candidates.
Comparative Analysis of Biological Activity
The primary application of this compound derivatives in recent drug discovery has been in the development of 4-anilinoquinazoline-based EGFR inhibitors. The core structure, derived from this compound, is systematically modified to explore and optimize the interaction with the ATP-binding site of the EGFR kinase domain.
Quantitative Structure-Activity Relationship (SAR) of 4-Anilinoquinazoline (B1210976) Derivatives
A study by Wang et al. (2018) provides significant insights into the SAR of novel 4-anilinoquinazoline derivatives synthesized from this compound.[4] The following table summarizes the in vitro cytotoxic activity (IC50) of selected compounds against various cancer cell lines and their inhibitory activity against wild-type EGFR (EGFR WT) and the resistant T790M mutant (EGFR T790M).
| Compound ID | R Group (at the 4-anilino position) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | H1975 IC50 (µM) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| Gefitinib | (Reference Drug) | >40 | 12.53 | >40 | 0.05 | 2.5 | 98.4 |
| 9 | 2-furyl | 1.83 | 2.54 | 3.12 | 0.15 | 1.2 | 25.6 |
| 14 | 3-furyl | 0.98 | 1.25 | 1.87 | 0.08 | 6.3 | 8.4 |
| 20 | 2-thienyl | 2.15 | 3.01 | 4.23 | 0.21 | 1.5 | 30.1 |
| 44 | 4-pyridyl | 0.52 | 0.89 | 1.05 | 0.04 | 0.4 | 100 |
Data sourced from Wang et al., 2018.[4]
Key SAR Insights:
-
Heterocyclic Substituents: The introduction of small heterocyclic rings, such as furan (B31954) and thiophene, at the 4-anilino position generally leads to potent anti-proliferative activity.
-
Positional Isomerism: A comparison between compound 9 (2-furyl) and 14 (3-furyl) suggests that the position of the heteroatom within the substituent ring can significantly impact the inhibitory profile, with the 3-furyl derivative showing superior activity against the T790M mutant.
-
Pyridyl Moiety: The presence of a 4-pyridyl group in compound 44 resulted in the most potent inhibition of wild-type EGFR and excellent activity against the H1975 cell line, which harbors the T790M resistance mutation. However, its activity against the isolated T790M enzyme was reduced compared to some other derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound derivatives.
In Vitro EGFR Kinase Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against EGFR kinase activity. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR (Wild-Type and T790M mutant)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer containing the EGFR enzyme.
-
Add the test compound dilutions or DMSO (as a vehicle control) to the wells.
-
Incubate the mixture for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizing the Pathways
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. This compound|446-32-2|Research Chemical [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-4-fluorobenzoate (HPLC) [benchchem.com]
- 4. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Fluorination Enhances Biological Activity of Anthranilic Acids: A Comparative Analysis
For researchers and drug development professionals, the strategic incorporation of fluorine into anthranilic acid scaffolds presents a compelling avenue for enhancing therapeutic potential. A comprehensive review of available data indicates that fluorination can significantly modulate the biological activities of anthranilic acids, often leading to increased potency in antimicrobial, anti-inflammatory, and anticancer applications.
This guide provides a comparative analysis of fluorinated versus non-fluorinated anthranilic acid derivatives, supported by experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.
Data Summary: Fluorinated vs. Non-Fluorinated Anthranilic Acids
The following tables summarize the quantitative data comparing the biological activities of non-fluorinated and fluorinated anthranilic acid derivatives.
| Antimicrobial Activity | Test Organism | MIC (µg/mL) | Reference |
| Non-Fluorinated | |||
| Anthranilic Acid | Staphylococcus aureus | >100 | [1] |
| N-Phenylanthranilic Acid | Various Bacteria | Significant Activity | [1] |
| Fluorinated | |||
| 5-Fluoroanthranilic Acid | Mycobacterium tuberculosis | 6.25 | |
| N-(4-Fluorophenyl)anthranilic Acid | Various Bacteria | Potent Activity |
| Anti-Inflammatory Activity | Assay | IC50 (µM) | Reference |
| Non-Fluorinated | |||
| N-Phenylanthranilic Acid | COX-2 Inhibition | Moderate | |
| Fluorinated | |||
| N-(Trifluoromethylphenyl)anthranilic Acid | COX-2 Inhibition | Potent |
| Anticancer Activity | Cell Line | GI50 (µM) | Reference |
| Non-Fluorinated | |||
| Anthranilic Acid Sulfonamide | MOLT-3 | 32.88 - 33.96 | [2] |
| Fluorinated | |||
| N-(2-(Trifluoromethyl)pyridin-4-yl)anthranilic Acid Ester | Various Human Tumor Cell Lines | <0.1 | |
| Trifluoromethyl-substituted Anthranilic Acid Derivative | MabA Inhibition | 24 - 35 | [3] |
Key Findings from Comparative Analysis
The introduction of fluorine atoms into the anthranilic acid structure generally leads to an enhancement of its biological properties. This can be attributed to several factors, including:
-
Increased Lipophilicity: Fluorine can increase the molecule's ability to cross cell membranes, leading to better target engagement.
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the compound's half-life.
-
Altered Electronic Properties: Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and the basicity of the amino group, affecting binding interactions with biological targets.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to all wells containing the serially diluted compound and to a growth control well (containing no compound). A sterility control well (containing only MHB) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-Inflammatory Assay: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
-
Reagent Preparation: Prepare assay buffer, heme, and a fluorometric probe solution. Dissolve the test compound and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to all wells except the blank. Add the test compound or control inhibitor to the respective wells. Incubate for a specified time at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX-2) to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the GI50 (concentration that inhibits cell growth by 50%).
Signaling Pathway Modulation
Anthranilic acid derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, inflammation, and survival.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers. Some anthranilic acid derivatives have been found to inhibit this pathway, potentially by targeting the Smoothened (SMO) receptor or downstream components like the GLI transcription factors.[4]
Caption: Inhibition of the Hedgehog signaling pathway by anthranilic acid derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Anthranilic acid derivatives can interfere with this pathway at various points, such as by inhibiting the activity of key kinases like MEK and ERK.[5]
Caption: Inhibition of the MAPK signaling pathway by anthranilic acid derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Anthranilic acid derivatives can inhibit NF-κB activation, often by preventing the degradation of the IκBα inhibitor, thereby keeping NF-κB sequestered in the cytoplasm.[6]
Caption: Inhibition of the NF-κB signaling pathway by anthranilic acid derivatives.
Conclusion
The strategic incorporation of fluorine into the anthranilic acid scaffold consistently demonstrates the potential to enhance a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development, highlighting the promise of fluorinated anthranilic acids as a versatile platform for the design of novel therapeutic agents. Further investigation into the precise molecular mechanisms and structure-activity relationships will continue to unlock the full potential of this important class of compounds.
References
- 1. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between the NF-kappaB activating IKK-complex and the CSN signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC-UV Method for Quantifying 2-Amino-4-fluorobenzoic Acid
This guide provides a comprehensive validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of 2-Amino-4-fluorobenzoic acid. For comparative purposes, the performance of this method is contrasted with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its precise quantification crucial for quality control and research.[1][2]
Comparative Performance of Analytical Methods
The choice of analytical method for quantifying this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics of the validated HPLC-UV method compared to a GC-MS method.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Linearity Range | 1 - 150 µg/mL (Correlation Coefficient, r² > 0.999) | Wide dynamic range, suitable for trace-level analysis. |
| Precision (%RSD) | < 2% (Repeatability), < 5% (Intermediate Precision) | Typically < 15% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% |
| Limit of Detection (LOD) | Method dependent, typically in the low ng/mL range. | Can be as low as the ng/L range with pre-concentration.[3] |
| Limit of Quantitation (LOQ) | Method dependent, typically in the mid-to-high ng/mL range. | Can be as low as the low ng/L range with pre-concentration. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase volatility. |
| Analysis Time | Typically 5-10 minutes per sample. | Can be longer due to sample preparation and chromatographic run times. |
| Advantages | Robust, reliable, and widely available. Suitable for routine quality control.[3] | High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices.[3] |
| Limitations | May have lower sensitivity compared to GC-MS. | Requires the analyte to be volatile or amenable to derivatization.[3] |
Experimental Protocols
Detailed methodologies for the HPLC-UV validation and the comparative GC-MS method are provided below.
HPLC-UV Method Validation Protocol
This method is suitable for the routine quantification of this compound in bulk drug substances and formulation samples.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the concentration range of 1-150 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Validation Parameters: The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a placebo and a spiked sample.
-
Linearity: Assessed by analyzing five concentrations of the standard solution ranging from 1 to 150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: Determined by the recovery of known amounts of the analyte added to a placebo. The analysis was performed at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
GC-MS Method Protocol (Alternative Method)
This method is ideal for the trace-level quantification of this compound, particularly in complex matrices.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Scan Range: m/z 50-200
Sample Preparation (including Derivatization):
-
Derivatization: To increase volatility, the carboxylic acid and amino groups of this compound must be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Evaporate the solvent from the sample or standard.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Reconstitution: After derivatization, the sample is ready for injection into the GC-MS.
Method Validation Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the validation process, the following diagrams were generated using Graphviz.
References
A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of fluorobenzoic acids. Experimental data and detailed methodologies are presented to assist in selecting the most suitable technique for specific research, quality control, and drug development applications.
Executive Summary
The choice between GC-MS and LC-MS for fluorobenzoic acid analysis hinges on factors such as the required sensitivity, sample matrix complexity, and the specific isomers of interest. Generally, LC-MS offers a more direct analysis, while GC-MS, although requiring a derivatization step, can provide excellent sensitivity for volatile impurities.
Principles of a Method Comparison Study
A method comparison study is essential in analytical chemistry to evaluate the performance of different analytical methods. In this study, we compare GC-MS and LC-MS for the analysis of fluorobenzoic acids, focusing on key validation parameters.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique for quantifying 2-Fluorobenzoic acid.[1] This method separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[1]
Quantitative Data Comparison
The performance of GC-MS and LC-MS for the analysis of fluorobenzoic acids is summarized below. The data represents typical values obtained from validated methods and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 6–44 ng/L (with pre-concentration and derivatization)[2][3][4] | 0.01–0.05 ng/mL[5] |
| Limit of Quantification (LOQ) | In the low ng/L range (with pre-concentration)[1] | 0.09–14.1 ppb[6] |
| Linearity (r²) | > 0.99 | > 0.999[1] |
| Precision (%RSD) | < 15%[1] | < 15% (Intermediate Precision)[1] |
| Accuracy (% Recovery) | 80–120%[1] | 98–102%[1] |
| Sample Preparation | Often requires derivatization[1] | Simple dissolution in a suitable solvent[1] |
Experimental Protocols
Detailed methodologies for both GC-MS and LC-MS are crucial for reproducibility and method validation.
GC-MS Experimental Protocol
GC-MS analysis of fluorobenzoic acids typically requires a derivatization step to increase the volatility of the analytes.[7][8]
Sample Preparation (including Derivatization):
-
Solid-Phase Extraction (SPE): For trace analysis, acidify the sample and pass it through a suitable SPE cartridge to concentrate the analytes.[2][3][4] Elute the fluorobenzoic acids with an appropriate solvent.
-
Derivatization: Evaporate the solvent from the sample or standard. Add a derivatizing agent such as BF₃-methanol and heat the mixture to form the methyl esters of the fluorobenzoic acids.[2][3][4]
-
Reconstitution: After derivatization, evaporate the excess reagent and reconstitute the residue in a suitable solvent like hexane (B92381) for GC-MS analysis.[1]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI).
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Oven Temperature Program | Start at 60°C, hold, then ramp to 250°C[1] |
| Carrier Gas | Helium at a constant flow rate[1] |
| Ion Source Temperature | 230°C[1] |
| Ionization Mode | Electron Ionization (EI)[1] |
| Mass Scan Range | m/z 50–300[1] |
LC-MS Experimental Protocol
LC-MS methods offer a more direct approach for the analysis of polar compounds like fluorobenzoic acids, generally without the need for derivatization.
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the fluorobenzoic acid reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range.[1]
-
Sample Solution: Dissolve the sample containing the fluorobenzoic acid in the mobile phase to a concentration within the calibration range.[1] For complex matrices, protein precipitation or filtration may be necessary.[9]
Instrumentation:
-
Liquid Chromatograph: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile, often with a modifier like formic acid |
| Flow Rate | 0.2–1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) or full scan |
Mandatory Visualizations
To visualize the experimental workflows, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis of fluorobenzoic acids.
Caption: Experimental workflow for LC-MS analysis of fluorobenzoic acids.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of fluorobenzoic acids. LC-MS is often preferred for its simpler sample preparation and direct applicability to polar, non-volatile compounds.[8] However, GC-MS, particularly after derivatization and with pre-concentration steps, can achieve very low detection limits, making it suitable for ultra-trace analysis.[2][3][4] The ultimate choice of method should be based on a thorough evaluation of the analytical requirements, including sensitivity, sample throughput, and the specific chemical properties of the fluorobenzoic acid isomers under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s4science.at [s4science.at]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
A Spectroscopic Comparison of 2-Amino-4-fluorobenzoic Acid and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key pharmaceutical intermediates is paramount. This guide provides an objective spectroscopic comparison of 2-Amino-4-fluorobenzoic acid with its common precursors, 4-fluorobenzoic acid and 2-nitro-4-fluorobenzoic acid. The following sections present a detailed analysis of their FT-IR, ¹H NMR, and UV-Vis spectra, supported by experimental data and protocols.
Synthetic Pathway Overview
This compound is a valuable building block in the synthesis of various pharmaceuticals. A common synthetic route involves the nitration of 4-fluorobenzoic acid to yield 2-nitro-4-fluorobenzoic acid, which is subsequently reduced to the final product. This guide will focus on the spectroscopic signatures of these three key molecules.
Caption: Synthetic pathway from 4-fluorobenzoic acid to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
FT-IR Spectroscopic Data
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The spectra were recorded using the KBr pellet method.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Functional Group Assignments |
| 4-Fluorobenzoic Acid | ~3000 (broad), 1680 (s), 1600 (m), 1290 (s), 1230 (s) | O-H (Carboxylic acid), C=O (Carboxylic acid), C=C (Aromatic), C-O (Carboxylic acid), C-F |
| 2-Nitro-4-fluorobenzoic Acid | ~3100 (broad), 1705 (s), 1610 (m), 1530 (s), 1350 (s), 1240 (s) | O-H (Carboxylic acid), C=O (Carboxylic acid), C=C (Aromatic), N-O (asymmetric stretch), N-O (symmetric stretch), C-F |
| This compound [1] | ~3400 & ~3300 (m), ~3000 (broad), 1670 (s), 1615 (m), 1250 (s) | N-H (stretch), O-H (Carboxylic acid), C=O (Carboxylic acid), C=C (Aromatic), C-F |
¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectra were recorded in DMSO-d₆.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-Fluorobenzoic Acid [2][3] | 13.06 (s, 1H), 8.01 (dd, 2H), 7.32 (t, 2H) | -COOH, Ar-H, Ar-H |
| 2-Nitro-4-fluorobenzoic Acid | ~13.5 (br s, 1H), 8.15 (dd, 1H), 7.95 (ddd, 1H), 7.70 (dd, 1H) | -COOH, Ar-H, Ar-H, Ar-H |
| This compound [4] | 7.78 (dd, 1H), 6.53 (dd, 1H), 6.33 (td, 1H), ~5.9 (br s, 2H), ~12.0 (br s, 1H) | Ar-H, Ar-H, Ar-H, -NH₂, -COOH |
UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectra were recorded in methanol (B129727).
| Compound | λmax (nm) | Electronic Transition |
| 4-Fluorobenzoic Acid | ~230, ~274 | π → π |
| 2-Nitro-4-fluorobenzoic Acid | ~250 | π → π |
| This compound | ~245, ~330 | π → π* |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
FT-IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for FT-IR analysis using the KBr pellet method.
A small amount of the solid sample (1-2 mg) was intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6] The mixture was then finely ground to a uniform powder using an agate mortar and pestle. This powder was transferred to a die and pressed under high pressure to form a thin, transparent pellet. The FT-IR spectrum was recorded against a background of a pure KBr pellet.
¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR spectroscopic analysis.
Approximately 5-10 mg of the sample was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[7] The solution was transferred to a 5 mm NMR tube. ¹H NMR spectra were recorded on a standard NMR spectrometer.
UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
A dilute solution of each compound was prepared using spectroscopic grade methanol as the solvent. The concentration was adjusted to ensure that the absorbance at the wavelength of maximum absorption (λmax) fell within the linear range of the spectrophotometer. The UV-Vis spectrum was recorded against a methanol blank.
Conclusion
The spectroscopic data presented in this guide clearly distinguishes this compound from its precursors, 4-fluorobenzoic acid and 2-nitro-4-fluorobenzoic acid. The introduction of the nitro group and its subsequent reduction to an amino group results in characteristic shifts in the FT-IR, ¹H NMR, and UV-Vis spectra. These spectral fingerprints are invaluable for monitoring the progress of the synthesis and for confirming the identity and purity of the final product. Researchers can utilize this comparative data to ensure the quality and integrity of their materials in drug discovery and development processes.
References
- 1. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. This compound(446-32-2) 1H NMR [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. shimadzu.com [shimadzu.com]
- 7. rsc.org [rsc.org]
The Positional Impact of Fluorine on Aminobenzoic Acid Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a fluorine atom on a molecule can dramatically alter its chemical and biological properties. This guide provides a comprehensive comparison of how the position of a fluorine substituent on the aminobenzoic acid scaffold influences its reactivity. Understanding these nuanced effects is paramount for rational drug design and the synthesis of novel chemical entities. This document outlines key reactivity parameters, supported by available experimental data, and provides detailed experimental protocols for their assessment.
Executive Summary
Fluorine's high electronegativity and small size exert powerful inductive and steric effects, which vary significantly depending on its position relative to the amino and carboxylic acid functional groups on the benzoic acid ring. The ortho-fluoro isomer often exhibits unique behavior due to the "ortho effect," leading to increased acidity. While direct comparative kinetic data for all isomers in various reactions is not extensively available in the literature, a qualitative and semi-quantitative assessment can be made based on established principles of physical organic chemistry and the available pKa data.
Data Presentation: Physicochemical Properties
The acidity of the carboxylic acid and the basicity of the amino group are fundamental indicators of reactivity. The following table summarizes the reported pKa values for the parent aminobenzoic acids and the related fluorobenzoic acids to illustrate the electronic impact of the fluorine substituent. A lower pKa for the carboxylic acid indicates a stronger acid, while a higher pKa for the conjugate acid of the amine (or a lower pKa for the amine itself) indicates a more basic amino group.
| Compound | pKa of Carboxylic Acid (-COOH) | pKa of Protonated Amine (-NH3+) |
| 2-Aminobenzoic Acid | 4.78 | ~2.1 |
| 3-Aminobenzoic Acid | 4.55 | ~3.1 |
| 4-Aminobenzoic Acid | 4.92 | ~2.4 |
| 2-Fluorobenzoic Acid | 3.27 | - |
| 3-Fluorobenzoic Acid | 3.86 | - |
| 4-Fluorobenzoic Acid | 4.14 | - |
| Benzoic Acid | 4.20 | - |
Impact of Fluorine Position on Reactivity
The reactivity of fluoroaminobenzoic acids is a balance of the electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom and the carboxylic acid group.
Acidity of the Carboxylic Acid
The position of the fluorine atom significantly influences the acidity of the carboxylic acid group. Fluorine is a strongly electron-withdrawing group via the inductive effect (-I effect). This effect stabilizes the carboxylate anion, thus increasing the acidity (lowering the pKa) of the carboxylic acid.
-
Ortho-Fluoroaminobenzoic Acid: The ortho isomer is expected to be the most acidic. This is due to the strong -I effect of the fluorine atom at close proximity to the carboxylic group. Furthermore, the "ortho effect" can cause steric hindrance, forcing the carboxyl group out of the plane of the aromatic ring. This disruption of coplanarity can further enhance acidity by destabilizing the protonated form.
-
Meta-Fluoroaminobenzoic Acid: In the meta position, the fluorine atom exerts a purely inductive electron-withdrawing effect, leading to an increase in acidity compared to the parent aminobenzoic acid.
-
Para-Fluoroaminobenzoic Acid: At the para position, the fluorine atom exerts both an electron-withdrawing inductive effect and an electron-donating mesomeric effect (+M effect). While the inductive effect generally outweighs the mesomeric effect for halogens, the acidity increase is typically less pronounced compared to the ortho and meta isomers.
Nucleophilicity of the Amino Group
The nucleophilicity of the amino group is inversely related to its basicity. The electron-withdrawing fluorine atom will decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.
-
Ortho-Fluoroaminobenzoic Acid: The strong inductive effect of the adjacent fluorine atom is expected to significantly reduce the nucleophilicity of the amino group.
-
Meta-Fluoroaminobenzoic Acid: The inductive effect at the meta position will also decrease nucleophilicity, but to a lesser extent than the ortho isomer.
-
Para-Fluoroaminobenzoic Acid: The -I and +M effects of the fluorine atom at the para position will have competing influences on the electron density of the amino group. The overall effect is a reduction in nucleophilicity, but the magnitude relative to the meta isomer can vary.
Electrophilicity of the Aromatic Ring
The aromatic ring of aminobenzoic acid is generally activated towards electrophilic substitution due to the electron-donating amino group. However, the fluorine atom and the carboxylic acid group are deactivating.
-
Ortho- and Para-Fluoroaminobenzoic Acids: The amino group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director and the carboxylic acid is a meta-director. The directing effects will be competitive, influencing the regioselectivity of electrophilic aromatic substitution reactions. The overall reactivity of the ring will be reduced compared to the parent aminobenzoic acid due to the presence of two deactivating groups (fluorine and carboxylic acid).
-
Meta-Fluoroaminobenzoic Acid: In this isomer, the directing effects of the amino group (ortho, para to itself) and the carboxylic acid (meta to itself) will lead to a more complex substitution pattern.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constants of the carboxylic acid and the protonated amino group.
Materials:
-
Fluoroaminobenzoic acid isomer
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of the fluoroaminobenzoic acid isomer and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) if solubility is an issue).
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.
-
To determine the pKa of the carboxylic acid, titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
To determine the pKa of the protonated amino group, first, protonate the amino group by adding a stoichiometric excess of the standardized HCl solution. Then, titrate the resulting solution with the standardized NaOH solution, recording the pH at regular intervals.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
Measurement of Esterification Reaction Kinetics by UV-Vis Spectrophotometry
This protocol can be used to compare the relative rates of esterification of the fluoroaminobenzoic acid isomers.
Materials:
-
Fluoroaminobenzoic acid isomer
-
An alcohol (e.g., methanol)
-
A strong acid catalyst (e.g., sulfuric acid)
-
A suitable solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the fluoroaminobenzoic acid isomer, the alcohol, and the acid catalyst in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λmax) for the expected ester product.
-
Initiate the reaction by mixing the reactants in a quartz cuvette at a controlled temperature.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the λmax at regular time intervals.
-
The rate of the reaction can be determined by monitoring the increase in absorbance of the product over time. The initial rate can be calculated from the slope of the absorbance versus time plot at the beginning of the reaction.
Visualizations
Caption: Experimental workflow for assessing the impact of fluorine position.
Caption: Influence of fluorine's electronic effects on reactivity.
Signaling Pathways
Currently, there is limited specific information in the public domain directly implicating fluoroaminobenzoic acid isomers in defined signaling pathways. However, aminobenzoic acid derivatives are known to be precursors in the synthesis of various biologically active compounds, including pharmaceuticals. The introduction of fluorine can enhance metabolic stability and cell permeability, properties that are crucial for drugs that target intracellular signaling cascades. Further research is warranted to explore the potential roles of these compounds as modulators of specific biological pathways.
Conclusion
A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Amino-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 2-Amino-4-fluorobenzoic Acid, Supported by Experimental Data.
The synthesis of this compound, a pivotal intermediate in the pharmaceutical industry, relies on efficient and selective catalytic methods. The choice of catalyst profoundly influences reaction yield, purity of the final product, and overall process economy. This guide presents a comparative study of three prominent catalytic systems employed in the synthesis of this compound and its derivatives: Palladium-on-Carbon (Pd/C), Raney Nickel, and Copper-based catalysts.
Performance Benchmark of Catalysts
The efficacy of different catalysts for the synthesis of this compound and related compounds is evaluated based on key performance indicators such as product yield, reaction time, and the necessary reaction conditions. The following table summarizes the performance of these catalytic systems based on published experimental data.
| Catalyst System | Starting Material | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Conditions |
| Palladium-on-Carbon (Pd/C) | 3-chloro-4-fluoro-6-nitrobenzoic acid | 2-amino-5-chloro-4-fluorobenzoic acid | 82-83[1] | 6 | 60-100 | Hydrogen pressure (2-5 kg/cm ²), Methanol solvent, Triethylamine[1] |
| Raney Nickel | 2-fluoro-4-nitrobenzoic acid | This compound | High (Typical >90) | Not specified | Not specified | Hydrogenation, commonly used for nitro group reduction[2] |
| Copper-based Catalyst (Cu/Cu₂O) | 2-bromo-4-fluorobenzoic acid | N-phenyl-4-fluoroanthranilic acid | 82-94[3] | 24 | 130 | Ullmann-type amination, Aniline (B41778), K₂CO₃, 2-ethoxyethanol (B86334) solvent[3] |
Experimental Workflow Overview
The general experimental workflow for the synthesis and comparison of catalysts for this compound production involves several key stages, from reactant preparation to final product analysis.
In-Depth Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and offer a practical foundation for further research.
Palladium-Catalyzed Reduction of a Nitroaromatic Precursor
This protocol is adapted from a patented procedure for the reduction of a substituted nitrobenzoic acid.[1]
-
Materials: 3-chloro-4-fluoro-6-nitrobenzoic acid, Methanol, Triethylamine, 2 wt% Palladium-supported activated carbon catalyst, Hydrogen gas.
-
Procedure:
-
In a pressure-resistant glass reactor, charge 3.0 g of 3-chloro-4-fluoro-6-nitrobenzoic acid, 1.5 g of triethylamine, 0.3 g of 2 wt% palladium-supported activated carbon catalyst, and 50 ml of methanol.[1]
-
Seal the reactor and stir the mixture while introducing hydrogen gas to a pressure of 2 to 5 kg/cm ².[1]
-
Heat the reaction mixture to a temperature between 60 and 100°C for 6 hours.[1]
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable solvent like chloroform, washed with water, and the solvent is evaporated to yield the crystalline product.[1]
-
Raney Nickel Catalyzed Hydrogenation of a Nitroaromatic Precursor
This is a general procedure for the reduction of aromatic nitro compounds using Raney Nickel.
-
Materials: 2-fluoro-4-nitrobenzoic acid, Ethanol (or other suitable solvent), Raney Nickel catalyst (slurry in water), Hydrogen gas.
-
Procedure:
-
In a hydrogenation apparatus, dissolve the 2-fluoro-4-nitrobenzoic acid in ethanol.
-
Carefully add the Raney Nickel catalyst slurry. The amount of catalyst can vary but is typically a small fraction of the substrate's weight.
-
Seal the apparatus and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
The reaction is typically run at a positive hydrogen pressure and can be conducted at room or elevated temperatures.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical methods such as TLC or HPLC.
-
Upon completion, the reaction is stopped, and the hydrogen is replaced with an inert gas.
-
The catalyst is carefully filtered off. The filtrate is then concentrated, and the product is purified, typically by recrystallization.
-
Copper-Catalyzed Amination of a Halogenated Precursor
This protocol describes a chemo- and regioselective copper-catalyzed amination for the synthesis of an N-aryl anthranilic acid derivative.[3]
-
Materials: 2-bromo-4-fluorobenzoic acid, Aniline, Potassium carbonate (K₂CO₃), Copper (Cu) powder, Copper(I) oxide (Cu₂O), 2-ethoxyethanol.
-
Procedure:
-
A mixture of 2-bromo-4-fluorobenzoic acid (1 equivalent), aniline (1.05 equivalents), potassium carbonate (1.0 equivalent), copper powder (9 mol%), and copper(I) oxide (4 mol%) is prepared in 2-ethoxyethanol.[3]
-
The reaction mixture is heated to 130°C for 24 hours under a nitrogen atmosphere.[3]
-
After completion, the cooled reaction mixture is poured into water.
-
Decolorizing charcoal may be added, and the mixture is filtered through Celite.[3]
-
The crude product is precipitated by acidifying the filtrate with diluted HCl.[3]
-
Further purification can be achieved by dissolving the residue in an aqueous solution of sodium carbonate and re-precipitating with acid.[3]
-
Logical Framework for Catalyst Selection
The choice of an optimal catalyst is a multi-faceted decision that balances several key factors.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Navigating the complexities of chemical waste disposal is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 2-Amino-4-fluorobenzoic acid (CAS No. 446-32-2), a compound frequently utilized in pharmaceutical synthesis and research. The following procedures are designed to assist researchers, scientists, and drug development professionals in adhering to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this includes wearing protective gloves, clothing, and eye/face protection[1][2]. Ensure adequate ventilation to avoid the formation and inhalation of dust and aerosols[1]. In case of a spill, sweep up the solid material, avoiding dust creation, and place it into a suitable, closed container for disposal[1][2]. Do not let the product enter drains or waterways, as it is harmful to aquatic life[3][4].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous. While not specifically listed on the EPA's F, K, P, or U lists, a waste determination must be made[5][6][7].
-
This determination should be based on the characteristics of ignitability, corrosivity, reactivity, and toxicity. Based on available data, this compound is a stable solid and is unlikely to be ignitable, corrosive, or reactive[2].
-
The primary concern is its potential toxicity. The SDS indicates it may cause skin, eye, and respiratory irritation and is harmful to aquatic life[2][3]. If the waste is determined to be toxic, it may be classified under the D004-D043 series of hazardous waste codes based on the Toxicity Characteristic Leaching Procedure (TCLP)[5].
-
-
Segregation and Storage:
-
Segregate waste this compound from other laboratory waste streams to prevent incompatible chemical reactions[8][9].
-
Store the waste in a well-labeled, sealed, and chemically compatible container[1][8]. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Store the container in a designated, well-ventilated, and secure area away from heat and ignition sources[1].
-
-
Arrange for Licensed Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The final disposal method will be determined by the licensed contractor in compliance with all applicable regulations and may include incineration or other approved methods[8][9].
-
-
Decontamination of Empty Containers:
-
Thoroughly decontaminate any empty containers that held this compound before disposal or reuse.
-
The first rinse of the container should be collected and treated as hazardous waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | [10] |
| Melting Point | 192-196 °C | [10] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Water Solubility | Slightly soluble | [10] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) |
Experimental Protocols for Waste Stream Analysis
To ensure compliance with disposal regulations, it may be necessary to analyze waste streams for the presence and concentration of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
A general reversed-phase HPLC method can be adapted for the quantification of this compound in aqueous samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used for similar compounds.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 230 nm and 274 nm)[11].
-
Sample Preparation: Aqueous samples may require solid-phase extraction (SPE) for pre-concentration and cleanup. The sample should be dissolved in a suitable solvent like a mixture of acetonitrile and water[11].
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity for the analysis of this compound, typically after a derivatization step to increase its volatility.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Derivatization: The carboxylic acid group is typically derivatized to its methyl ester using a reagent like BF₃-methanol[1][9][12].
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for high sensitivity.
-
Sample Preparation: Similar to HPLC, SPE can be used for extraction and pre-concentration from aqueous matrices[1][9][12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wku.edu [wku.edu]
- 4. my.alfred.edu [my.alfred.edu]
- 5. actenviro.com [actenviro.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling 2-Amino-4-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-fluorobenzoic acid (CAS No: 446-32-2). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as:
Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended if there is a risk of splashing. | Protects against dust particles and splashes, which can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[3] | Prevents direct skin contact, which can lead to irritation.[1][2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If dust is generated, a NIOSH-approved N95 dust mask or respirator should be worn. | Minimizes the inhalation of dust, which can cause respiratory tract irritation.[1][2] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]
-
Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined above.
-
Avoid breathing dust.[2]
-
Sweep up the spilled solid material, taking care not to generate dust.[1][2]
-
Place the collected material into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area thoroughly.
-
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Chemical Disposal: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[2] Do not allow the chemical to enter drains or the environment.[1][2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Visual Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
